Boc-D-beta-homolysine(Cbz)
Description
BenchChem offers high-quality Boc-D-beta-homolysine(Cbz) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-beta-homolysine(Cbz) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H30N2O6 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-(phenylmethoxycarbonylamino)heptanoic acid |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-19(26)22-16(13-17(23)24)11-7-8-12-21-18(25)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t16-/m1/s1 |
InChI Key |
MAHOLRAVFZCBFL-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Technical Guide: Boc-D-beta-homolysine(Cbz) in Peptidomimetic Synthesis
Executive Summary
Boc-D-beta-homolysine(Cbz) is a specialized non-canonical amino acid building block used primarily in the synthesis of
This structural modification imparts unique folding properties (e.g., formation of stable helices) and resistance to enzymatic degradation, making it a critical tool in modern drug discovery for increasing the half-life of peptide therapeutics.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Nomenclature and Structure
The term "beta-homolysine" indicates that the side chain matches that of lysine, but the backbone is extended. The "D" designation refers to the stereochemistry of the precursor
-
IUPAC Name: (3R)-3-{[(tert-butoxy)carbonyl]amino}-7-{[(benzyloxy)carbonyl]amino}heptanoic acid
-
Common Name: Boc-D-
-homolysine(Cbz) -
Stereochemistry: The chiral center is at position 3. Derived from D-lysine (R-configuration), the resulting
-amino acid retains the (R) configuration at the -carbon.
Structural Visualization
The following diagram illustrates the connectivity, highlighting the orthogonal protecting groups (Boc and Cbz) and the extended backbone.
Figure 1: Connectivity of Boc-D-beta-homolysine(Cbz). Note the insertion of the alpha-methylene group.
Physical Properties Table
Note: Data below is extrapolated from the commercially available L-enantiomer (CAS 346694-77-7), with optical rotation adjusted for the D-isomer.
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 394.47 g/mol | |
| Appearance | White to off-white powder | Crystalline solid |
| Solubility | Soluble in DCM, DMF, DMSO, EtOH | Insoluble in water |
| Melting Point | 85–90 °C | Typical range for Boc-protected |
| Optical Rotation | Estimate based on L-isomer value of | |
| Purity Standard | Required for SPPS | |
| Storage | 2–8 °C, Desiccated | Moisture sensitive |
Synthesis: The Arndt-Eistert Homologation
The synthesis of Boc-D-
Reaction Pathway
-
Activation: The carboxylic acid of Boc-D-Lys(Z)-OH is converted to a mixed anhydride (using ethyl chloroformate/NMM) or an acid chloride.
-
Diazotization: Reaction with diazomethane (
) yields the -diazoketone. -
Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water converts the diazoketone into the
-amino acid.
Figure 2: Arndt-Eistert homologation pathway for converting alpha-Lys to beta-homo-Lys.
Critical Safety Note
-
Diazomethane is explosive and toxic.[1][2] Specialized glassware (fire-polished, no ground joints) and blast shields are mandatory.
-
Alternative: Use of trimethylsilyldiazomethane (
) is a safer, non-explosive alternative often used in modern protocols.
Application in Solid-Phase Peptide Synthesis (SPPS)
Orthogonal Protection Strategy
This molecule is designed for Boc chemistry SPPS or solution-phase synthesis where the Boc group is removed by acid, and the Cbz (Z) group remains stable until the final global deprotection (using HF or Hydrogenolysis).
-
N-Terminus (Boc): Removed by 50% TFA/DCM.
-
Side Chain (Cbz): Stable to TFA. Removed by anhydrous HF (standard Boc-SPPS cleavage) or catalytic hydrogenation (
) in solution.
Coupling Protocols
-amino acids are sterically bulkier and the amine is less nucleophilic thanRecommended Protocol:
-
Reagents: Use HATU or PyBOP with HOAt (1-Hydroxy-7-azabenzotriazole) to minimize racemization and enhance rate.
-
Base: DIPEA (Diisopropylethylamine) or Collidine.
-
Monitoring: Ninhydrin test (Kaiser test) may be faint for
-amines; Chloranil test is often more reliable for secondary amines or difficult sequences.
Experimental Workflow: Coupling to Resin
-
Equilibration: Swell resin (e.g., MBHA resin for Boc chemistry) in DMF for 30 min.
-
Activation: Dissolve Boc-D-
-homolysine(Cbz) (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIPEA (6 eq). -
Reaction: Add activated solution to resin. Shake for 2–4 hours at room temperature.
-
QC: Wash resin (3x DMF, 3x DCM). Perform Chloranil test. If positive (blue), recouple.
Structural Biology & Pharmacology
Foldamers and Helix Formation
Incorporating D-
-
-Peptides: Sequences composed entirely of
-amino acids often form stable helices (e.g., the 14-helix , stabilized by H-bonds between residue and ). -
Mixed Peptides: Alternating
- and -residues ( -peptides) can mimic natural protein epitopes while resisting proteolysis.
Proteolytic Stability
The extra methylene group in the backbone prevents recognition by standard proteases (like trypsin or chymotrypsin), which have evolved to cleave
Figure 3: Proteolytic resistance mechanism. The beta-backbone alters the geometry, preventing enzyme active site binding.
References
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 79(4), 913-941.
-
ChemicalBook. (n.d.). "Product Description: Boc-L-beta-homolysine(Cbz) (CAS 346694-77-7)."[3][4] ChemicalBook Database.
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180.
-
Chem-Impex International. (n.d.). "N-beta-Boc-N-omega-Z-L-beta-homolysine Product Page." Chem-Impex Catalog.
-
Podlech, J., & Seebach, D. (1995). "On the Preparation of beta-Amino Acids from alpha-Amino Acids Using the Arndt-Eistert Reaction." Liebigs Annalen, 1995(7), 1217-1228.
Sources
Stability of Boc-D-beta-homolysine(Cbz) in storage
An In-Depth Technical Guide on the Core: Stability of Boc-D-beta-homolysine(Cbz) in Storage: A Senior Application Scientist's Perspective
Introduction
Boc-D-beta-homolysine(Cbz) is a non-canonical, orthogonally protected amino acid derivative that serves as a critical building block in modern peptide synthesis and drug development.[1] Its elongated side chain and distinct stereochemistry offer unique opportunities for creating novel peptide structures with tailored pharmacological properties, including enhanced enzymatic stability and receptor affinity. The integrity of this reagent, from the moment it is synthesized to its incorporation into a target molecule, is paramount. Impurities or degradation products can lead to failed syntheses, compromised biological activity, and misinterpreted data, ultimately wasting valuable resources and time.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and preserving the stability of Boc-D-beta-homolysine(Cbz). Moving beyond simple storage instructions, this document delves into the underlying chemical principles governing its stability, outlines potential degradation pathways, and provides detailed, field-proven protocols for storage, handling, and stability assessment. As a self-validating system, the methodologies described herein are designed to ensure the highest level of quality and reproducibility in your research.
Chapter 1: Physicochemical Profile of Boc-D-beta-homolysine(Cbz)
A foundational understanding of the molecule's structure is essential to appreciating its stability profile. Boc-D-beta-homolysine(Cbz), or (S)-3-(tert-butoxycarbonylamino)-7-(benzyloxycarbonylamino)heptanoic acid, possesses three key functional regions: the carboxylic acid, the alpha-amino group protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group of the homolysine side chain protected by a benzyloxycarbonyl (Cbz) group.
-
The Boc Group : This protecting group is known for its stability in basic and nucleophilic conditions but is highly sensitive to acid, a property frequently exploited for its removal.[][3][4]
-
The Cbz Group : In contrast, the Cbz group is robust under mildly acidic and basic conditions but can be cleaved by strong acids or, more commonly, via catalytic hydrogenolysis.[][6] This orthogonality between the Boc and Cbz groups is a cornerstone of its utility in complex chemical syntheses.[6]
These distinct chemical properties dictate the molecule's potential vulnerabilities during storage.
Table 1: Physicochemical Properties of Boc-D-beta-homolysine(Cbz)
| Property | Value | Source |
|---|---|---|
| Synonyms | Boc-L-β-HomoLys(Z)-OH, (S)-3-(Boc-amino)-7-(Z-amino)heptanoic acid | [1] |
| Molecular Formula | C₂₀H₃₀N₂O₆ | [1] |
| Molecular Weight | 394.47 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity (Typical) | ≥98% (by HPLC) |[1] |
Chapter 2: Potential Degradation Pathways in Storage
The long-term stability of Boc-D-beta-homolysine(Cbz) is contingent on mitigating several potential chemical transformations. While stable under ideal conditions, deviations in temperature, humidity, and atmospheric exposure can initiate degradation.
-
Acid-Catalyzed Deprotection : The most significant vulnerability is the acid lability of the Boc group.[7] Exposure to acidic contaminants, either from the environment or packaging materials, can lead to its cleavage, generating the free beta-amino group and introducing a critical impurity.
-
Hygroscopicity and Hydrolysis : Lysine derivatives are known to be hygroscopic, meaning they readily absorb moisture from the air.[8] This absorbed water can act as a reagent, potentially facilitating the slow hydrolysis of the protecting groups, particularly if trace acidic or basic impurities are present.
-
Intramolecular Cyclization : A potential, though less common, solid-state degradation pathway is intramolecular cyclization. Under conditions of elevated temperature, the carboxylic acid could theoretically react with the epsilon-amino group (if the Cbz were compromised) or the beta-amino group (if the Boc were compromised) to form a stable lactam ring. This type of cyclization is a well-documented reaction in peptide chemistry.[9][10]
-
Thermal Stress : Like most complex organic molecules, Boc-D-beta-homolysine(Cbz) is susceptible to degradation at elevated temperatures. Heat can provide the activation energy for various decomposition pathways and can accelerate the degradation processes mentioned above.[11]
Caption: Key degradation pathways for Boc-D-beta-homolysine(Cbz).
Chapter 3: Validated Storage and Handling Protocols
Based on the physicochemical properties and potential degradation pathways, the following protocols are recommended to ensure the long-term stability of solid Boc-D-beta-homolysine(Cbz). The core principle is the strict control of temperature and atmosphere.
Protocol 3.1: Recommended Storage Conditions
| Parameter | Long-Term Storage (>6 months) | Short-Term Storage (<6 months) |
| Temperature | -20°C or colder | 2°C to 8°C [1] |
| Atmosphere | Tightly sealed container, purged with inert gas (Argon or Nitrogen). | Tightly sealed container within a desiccator containing fresh desiccant.[8] |
| Light | Protect from light.[8] | Protect from light. |
Causality Explanation:
-
Low Temperature (-20°C) : This is the most critical factor. It significantly reduces the kinetic energy of molecules, slowing down all potential chemical degradation reactions to a negligible rate.
-
Inert Atmosphere : Purging with an inert gas displaces atmospheric oxygen and, more importantly, moisture. This directly prevents oxidation and minimizes the availability of water for hydrolysis.[8]
-
Desiccation : For short-term storage, a desiccator provides a low-humidity environment, which is crucial for preventing the hygroscopic compound from absorbing atmospheric water.[8]
Protocol 3.2: Proper Handling Procedure
Incorrect handling can compromise a pristine reagent in seconds. The primary risk is the introduction of atmospheric moisture via condensation.
-
Equilibration : Before opening, remove the sealed container from the freezer or refrigerator.
-
Warm to Ambient Temperature : Allow the unopened container to sit on the bench for at least 60-90 minutes, or until it has fully equilibrated to room temperature. This crucial step prevents atmospheric water from condensing on the cold solid material.[12]
-
Weighing : Once at room temperature, open the container in a low-humidity environment if possible. Quickly weigh the desired amount of material into a separate vessel.
-
Resealing and Storage : Immediately and tightly reseal the main container. If it was purged with inert gas, re-purge before returning it to cold storage. Return the container to the appropriate storage condition promptly.
Chapter 4: A Self-Validating Framework for Stability Assessment
Trust in a reagent requires verification. This section provides a robust framework for performing a stability study, allowing any laboratory to validate the integrity of their Boc-D-beta-homolysine(Cbz) stock over time. The primary analytical tool is High-Performance Liquid Chromatography (HPLC) for purity assessment, supported by Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of any potential degradants.[13]
Caption: Workflow for a comprehensive stability assessment study.
Protocol 4.1: Stability-Indicating HPLC Method
This reverse-phase HPLC method is designed to separate the parent compound from potential, more polar degradation products (e.g., those resulting from deprotection).
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient :
-
0-2 min: 30% B
-
2-17 min: 30% to 90% B
-
17-19 min: 90% B
-
19-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 220 nm (for peptide backbone) and 257 nm (for Cbz aromatic ring).
-
Sample Preparation : Accurately weigh ~1 mg of Boc-D-beta-homolysine(Cbz) and dissolve in 1 mL of 50:50 Acetonitrile:Water.
-
Analysis : Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Causality Explanation:
-
C18 Column : The non-polar stationary phase effectively retains the relatively hydrophobic parent molecule.
-
TFA : The ion-pairing agent sharpens peaks and improves resolution.
-
Gradient Elution : The increasing concentration of acetonitrile allows for the elution of the parent compound while ensuring that any more polar degradants (which would elute earlier) are well-separated.
-
Dual Wavelength Detection : Provides confirmation of peak identity, as both the peptide bond and the Cbz group contain chromophores.
Protocol 4.2: LC-MS for Degradant Identification
-
Methodology : Utilize the same HPLC method as above, but with an in-line mass spectrometer detector (e.g., ESI-QTOF).
-
Analysis : Run the "stressed" samples (e.g., those stored at elevated temperature/humidity) that show new peaks in the HPLC chromatogram.
-
Data Interpretation : Determine the mass-to-charge ratio (m/z) of the new peaks.
-
A mass corresponding to [M-100+H]⁺ suggests the loss of the Boc group.
-
A mass corresponding to [M-134+H]⁺ suggests the loss of the Cbz group.
-
A mass corresponding to [M-18+H]⁺ could indicate intramolecular cyclization (loss of H₂O).
-
Table 2: Template for Recording Stability Data
| Time Point | Storage Condition | Purity by HPLC (%) | Degradant 1 (%) | Identity (by MS) | Degradant 2 (%) | Identity (by MS) |
|---|---|---|---|---|---|---|
| 0 | - | |||||
| 3 Months | -20°C, Inert Gas | |||||
| 3 Months | 4°C, Desiccator | |||||
| 3 Months | 25°C / 60% RH | |||||
| 6 Months | -20°C, Inert Gas | |||||
| 6 Months | 4°C, Desiccator |
| 6 Months | 25°C / 60% RH | | | | | |
Conclusion
Boc-D-beta-homolysine(Cbz) is a robust molecule when stored and handled with the respect its chemical nature demands. Its stability is governed by the well-understood properties of its orthogonal protecting groups and the hygroscopic nature of its lysine-like core. The primary threats to its integrity—acid, moisture, and heat—are effectively neutralized by adherence to stringent storage protocols centered on low temperature and a dry, inert atmosphere.
By implementing the recommended storage and handling procedures and utilizing the provided analytical framework for verification, researchers can ensure the long-term stability and purity of this valuable reagent. This diligence is not merely procedural; it is a critical component of scientific integrity, guaranteeing that experimental outcomes are a true reflection of design and not an artifact of reagent degradation.
References
- BOC Sciences. (n.d.). BOC-Amino Acids.
- BOC Sciences. (n.d.). CBZ-Amino Acids.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- GenScript. (n.d.). Peptide Storage and Handling Guidelines.
-
AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- PubMed. (n.d.). Model studies on the heating of food proteins. Amino acid composition of lysozyme, ribonuclease and insulin after dry heating.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
-
Biosyntan GmbH. (n.d.). Side Chain Cyclization. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide cyclization. Retrieved from [Link]
- Benchchem. (n.d.). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
-
PubMed. (n.d.). Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
- AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. genscript.com [genscript.com]
- 9. Side Chain Cyclization - Biosyntan GmbH [biosyntan.de]
- 10. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 11. Model studies on the heating of food proteins. Amino acid composition of lysozyme, ribonuclease and insulin after dry heating [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
Technical Whitepaper: Solvation Dynamics and Handling of Boc-D-beta-homolysine(Cbz) in DMF
Executive Summary
This technical guide details the physicochemical properties, solubility limits, and handling protocols for Boc-D-beta-homolysine(Cbz) (N-alpha-t-Butyloxycarbonyl-N-epsilon-benzyloxycarbonyl-D-beta-homolysine) in N,N-Dimethylformamide (DMF) .
Designed for researchers in peptide therapeutics and peptidomimetics, this document synthesizes solubility data with practical laboratory workflows. Boc-D-beta-homolysine(Cbz) serves as a critical building block for
Physicochemical Profile & Molecular Architecture[1]
To understand the solubility behavior of Boc-D-beta-homolysine(Cbz), one must analyze its structural components and their interaction with the solvent matrix.
Structural Analysis
The molecule (MW
-
The Core Backbone: A D-
-homolysine chain.[1] The insertion of a methylene group ( ) between the -carbon and the carbonyl group increases the backbone flexibility and hydrophobicity compared to native lysine. -
N-Terminal Protection (Boc): The tert-butyloxycarbonyl group is highly lipophilic, masking the polarity of the
-amine. -
Side-Chain Protection (Cbz/Z): The carboxybenzyl group protects the
-amine. It contains an aromatic ring, significantly enhancing the molecule's affinity for organic solvents and - interactions.
Solvent Interaction: Why DMF?
DMF is a polar aprotic solvent with a high dielectric constant (
-
Dipole Interactions: The amide carbonyls in DMF effectively solvate the protected amine protons of the Boc and Cbz groups.
-
Disruption of Aggregates:
-amino acids have a strong tendency to form hydrogen-bonded aggregates. DMF competes for these hydrogen bonds, breaking intermolecular networks and stabilizing the monomeric form in solution.
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | ~394.5 g/mol |
| Solubility in DMF | High (> 0.5 M / > 200 mg/mL) |
| Appearance | White to off-white powder |
| Hygroscopicity | Moderate (Requires desiccated storage) |
Solubility Parameters & Dissolution Thermodynamics[3]
Solubility Limits
In pure, peptide-grade DMF, Boc-D-beta-homolysine(Cbz) exhibits excellent solubility.
-
Operational Concentration: For SPPS coupling cycles, a concentration of 0.1 M to 0.5 M is standard. The molecule readily dissolves at these levels at room temperature (
). -
Saturation Point: While rarely required, saturation can exceed 1.0 M . However, high concentrations increase viscosity, which may hinder diffusion into resin pores during solid-phase synthesis.
The "Gelation" Warning
While the monomer is soluble, researchers must be vigilant regarding
-
Risk: Upon coupling multiple
-homo residues, the growing peptide chain can form stable secondary structures (helices/sheets) that aggregate on the resin, leading to "gelation" or incomplete coupling. -
Mitigation: While the monomer dissolves easily in DMF, maintaining the solution at 0.2 M - 0.3 M is recommended to balance reaction kinetics with viscosity.
Experimental Protocol: The Dissolution Workflow
This protocol ensures the preparation of a high-quality, particle-free stock solution suitable for automated synthesizers or manual coupling.
Reagents & Equipment
-
Solute: Boc-D-beta-homolysine(Cbz) (Stored at -20°C, warmed to RT before opening).
-
Solvent: DMF (Peptide Synthesis Grade,
0.03% water, amine-free). -
Vessel: Borosilicate glass vial (amber preferred to limit light exposure, though Cbz is relatively stable).
Step-by-Step Procedure
-
Equilibration: Allow the Boc-D-beta-homolysine(Cbz) container to reach room temperature (30 mins) inside a desiccator. Reason: Prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: Weigh the required mass into a clean, dry glass vial.
-
Calculation: Mass (g) = Volume (L)
Concentration (mol/L) MW (394.5 g/mol ).
-
-
Solvent Addition (Stepwise):
-
Add 75% of the calculated DMF volume.
-
Technique: Add solvent down the sides of the vial to wash down powder.
-
-
Agitation: Vortex gently for 30-60 seconds.
-
Observation: The solution should become clear. If particles persist, sonicate for 1-2 minutes. Avoid prolonged sonication which can generate heat.
-
-
Final Volume Adjustment: Add the remaining DMF to reach the target volume. Invert to mix.
-
Filtration (Critical): Filter the solution through a 0.45
m PTFE syringe filter into the final reservoir.-
Reason: Removes dust or insoluble polymer traces that could clog synthesizer lines.
-
Workflow Diagram
Figure 1: Standardized dissolution workflow for preparing Boc-D-beta-homolysine(Cbz) in DMF.
Stability & Handling in Solution
Once dissolved, the stability of the solution is dictated by the quality of the DMF and environmental factors.
Solvent Quality: The Amine Threat
DMF can slowly decompose into dimethylamine and formic acid.
-
Risk: Dimethylamine is a secondary amine that can prematurely remove Fmoc groups (not applicable here) or cause racemization of activated esters during coupling.
-
Requirement: Use "Amine-Free" or "Sequencing Grade" DMF.
-
Test: A simple test is to mix DMF with a small amount of FDNB (1-fluoro-2,4-dinitrobenzene); a yellow color indicates amine contamination.
Moisture Sensitivity
-
Hydrolysis: Water in DMF competes with the amine nucleophile during the coupling reaction, hydrolyzing the active ester back to the carboxylic acid.
-
Protocol: Use anhydrous DMF. If the solution is stored for >24 hours, keep it under an inert atmosphere (Nitrogen/Argon) and tightly capped.
Storage of Solutions
-
Short Term (1-3 days): Room temperature is acceptable if sealed.
-
Long Term: Not recommended. Prepare fresh. If necessary, store at -20°C, but verify solubility upon thawing as precipitation may occur.
Application Context: SPPS Coupling
In a typical Boc-SPPS cycle, this molecule is activated to form an amide bond.[2]
Activation Strategy
Due to the steric bulk of the
-
Recommended: HATU/HOAt or HBTU/HOBt in DMF.
-
Base: DIEA (Diisopropylethylamine) is typically used (2 equivalents relative to the amino acid).
Orthogonality
-
Boc Group: Removed by TFA (Trifluoroacetic acid).[3]
-
Cbz Group: Stable to TFA. Removed at the end of synthesis by HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid), or via catalytic hydrogenolysis (
) if the peptide is cleaved from the resin first (e.g., using PAM resin).
Figure 2: Solvation dynamics. DMF stabilizes the molecule by disrupting backbone H-bonds and solvating hydrophobic protecting groups.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
- Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 79(4), 913-941. (Foundational text on beta-amino acid synthesis and handling).
-
Sigma-Aldrich. (2024).[4] Product Specification: Boc-beta-Ala-OH and Homologs. Retrieved from .
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review on Boc/Cbz stability). Link
-
PubChem. (2024).[1] Compound Summary: Fmoc-D-beta-homolysine(Boc) (Analogous Structure Data). Link
Sources
Methodological & Application
A Senior Application Scientist's Guide to Coupling Reagents for β-Amino Acid Incorporation in SPPS
Introduction: The Unique Challenge of β-Amino Acids in Solid-Phase Peptide Synthesis
The incorporation of β-amino acids into peptide chains via Solid-Phase Peptide Synthesis (SPPS) presents a distinct set of challenges compared to their α-amino acid counterparts. This stems primarily from the increased steric hindrance around the β-amino group and the altered geometry of the backbone. These factors can lead to slower and incomplete coupling reactions, ultimately impacting the purity and yield of the final β-peptide or mixed α/β-peptide.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and utilizing appropriate coupling reagents to efficiently incorporate β-amino acids in Fmoc-based SPPS. We will delve into the mechanistic underpinnings of various coupling reagents, present a comparative analysis of their performance, and provide detailed, field-proven protocols.
The Causality of Difficult Couplings: Steric Hindrance and Reaction Kinetics
The primary obstacle in β-amino acid incorporation is the steric bulk surrounding the nucleophilic amino group. This hindrance slows down the kinetics of the acylation reaction, where the activated carboxyl group of the incoming amino acid reacts with the free amine on the resin-bound peptide. Standard coupling conditions optimized for α-amino acids may prove insufficient, leading to deletion sequences where the β-amino acid is skipped.
Furthermore, the potential for racemization, a critical concern in peptide synthesis, must be carefully managed.[1] While urethane-protected amino acids (like Fmoc-amino acids) generally maintain their optical purity upon activation, prolonged reaction times or the use of highly reactive intermediates can increase the risk of epimerization.[1]
Therefore, the choice of coupling reagent is paramount. An ideal reagent for β-amino acid incorporation must be highly reactive to overcome steric hindrance while simultaneously minimizing the risk of racemization.
A Comparative Overview of Coupling Reagents for β-Amino Acid Incorporation
The selection of a coupling reagent is a critical decision that directly influences the success of β-peptide synthesis.[1] Modern peptide synthesis offers a diverse toolkit of reagents, each with a unique mechanism of action and reactivity profile. Below, we discuss the most relevant classes of coupling reagents and their suitability for incorporating sterically hindered β-amino acids.
Onium Salts: The Workhorses of Difficult Couplings
Onium salts, including aminium/uronium and phosphonium salts, are the reagents of choice for challenging couplings due to their high reactivity.[2] They react with the carboxylic acid of the incoming Fmoc-β-amino acid to form a highly reactive active ester, which then readily acylates the resin-bound amine.
-
Aminium/Uronium Salts (HATU, HBTU, HCTU): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are widely used for their efficiency.[3] HATU, in particular, is often preferred for rapid coupling protocols due to its faster reaction rates and reduced epimerization compared to HBTU.[4] The HOAt (1-hydroxy-7-azabenzotriazole) moiety formed from HATU is a more effective leaving group than the HOBt (1-hydroxybenzotriazole) from HBTU, contributing to its enhanced reactivity.[1]
-
Phosphonium Salts (PyBOP, PyAOP): PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and its aza-derivative PyAOP are also highly effective coupling reagents.[4] PyBOP is known for its rapid coupling reactions and for minimizing racemization.[5] It is a reliable choice for many standard and difficult couplings. PyAOP is particularly effective for coupling N-methylated amino acids, another class of sterically hindered residues.[4]
Carbodiimides with Additives: A Classic and Versatile Combination
The use of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in conjunction with a nucleophilic additive remains a robust and cost-effective method for peptide bond formation. The additive's role is crucial: it reacts with the O-acylisourea intermediate to form a more stable and reactive active ester, while also suppressing racemization.[6]
-
DIC/OxymaPure®: The combination of DIC with OxymaPure® (ethyl cyano(hydroxyimino)acetate) has emerged as a superior choice for many applications. OxymaPure® is a non-explosive and highly effective additive that often provides better yields and lower racemization rates compared to the traditional HOBt and even the more reactive HOAt.[7][8] The resulting Oxyma-based active esters are highly reactive, making this combination well-suited for coupling sterically hindered β-amino acids.[9]
Emerging Reagents: The Rise of Oxyma-Based Onium Salts
More recently, onium salts incorporating the Oxyma moiety have been developed, combining the high reactivity of onium salts with the benefits of Oxyma.
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt that has demonstrated coupling efficiencies comparable to or even exceeding HATU.[1] It offers the advantages of being based on the non-explosive Oxyma and having byproducts that are more water-soluble, simplifying purification.[10] However, its stability in DMF, the most common solvent for SPPS, can be a concern for automated synthesizers that use pre-prepared solutions.[4]
Data Summary: A Comparative Look at Coupling Reagent Performance
To aid in the selection process, the following table summarizes the key characteristics and relative performance of the discussed coupling reagents for the incorporation of sterically hindered amino acids, including β-amino acids.
| Coupling Reagent/System | Class | Relative Reactivity | Racemization Suppression | Key Advantages | Considerations |
| HATU | Aminium Salt | Very High | Very Good | Fast reaction kinetics, widely used for difficult couplings.[4] | More expensive, potential for guanidinylation if used in excess. |
| HBTU/TBTU | Aminium Salt | High | Good | Cost-effective, reliable for many standard and difficult couplings.[11] | Slower than HATU, potential for guanidinylation. |
| HCTU | Aminium Salt | Very High | Good | High reactivity, often used in fast synthesis protocols.[12] | Similar considerations to other aminium salts. |
| PyBOP | Phosphonium Salt | High | Very Good | Efficient, low racemization, avoids carcinogenic byproducts of BOP.[2][5] | Can be less reactive than HATU for extremely difficult couplings. |
| DIC/OxymaPure® | Carbodiimide + Additive | High | Excellent | Cost-effective, excellent racemization suppression, safer than benzotriazole-based additives.[7][8] | Generally requires longer coupling times than onium salts. |
| COMU | Uronium Salt (Oxyma-based) | Very High | Excellent | High efficiency, low racemization, water-soluble byproducts.[1][10] | Limited stability in DMF.[4] |
Experimental Protocols for β-Amino Acid Incorporation
The following protocols provide detailed, step-by-step methodologies for incorporating Fmoc-protected β-amino acids into a growing peptide chain on a solid support. These protocols are designed to be self-validating, with recommendations for monitoring reaction completion.
General SPPS Workflow
The incorporation of a β-amino acid follows the standard Fmoc-SPPS cycle. The key variable is the coupling step, for which specific protocols are provided below.
Caption: General Fmoc-SPPS cycle for peptide elongation.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for its high reactivity and is often the first choice for difficult couplings.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-β-amino acid (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: After Fmoc deprotection and thorough washing with DMF, ensure the resin is well-swollen in DMF in the reaction vessel.
-
Activation Solution: In a separate vial, dissolve the Fmoc-β-amino acid and HATU in DMF.
-
Activation: Add DIPEA to the activation solution and mix for 1-2 minutes. The solution may change color.
-
Coupling: Immediately add the activated solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. For particularly hindered β-amino acids, a longer coupling time or double coupling may be necessary.
-
Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (yellow/colorless beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-7.
Protocol 2: DIC/OxymaPure®-Mediated Coupling
This protocol is an excellent, cost-effective, and safe alternative that provides high efficiency and minimal racemization.[9]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-β-amino acid (3-5 equivalents)
-
OxymaPure® (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: After Fmoc deprotection and thorough washing, suspend the resin in DMF.
-
Coupling Cocktail: In a separate vial, dissolve the Fmoc-β-amino acid and OxymaPure® in DMF.
-
Initiation: Add the coupling cocktail to the resin, followed by the addition of DIC.
-
Reaction: Agitate the mixture at room temperature for 2-6 hours. Coupling times may need to be extended for challenging sequences.
-
Monitoring: Perform a Kaiser test to check for reaction completion.
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin extensively with DMF and DCM.
-
Double Coupling (if necessary): If the coupling is incomplete, repeat steps 2-6.
Protocol 3: PyBOP-Mediated Coupling
This protocol offers a good balance of reactivity and low racemization.[5]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-β-amino acid (3-5 equivalents)
-
PyBOP (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the deprotected resin in DMF.
-
Activation Solution: Dissolve the Fmoc-β-amino acid and PyBOP in DMF.
-
Activation: Add DIPEA to the solution and mix briefly.
-
Coupling: Immediately transfer the activated mixture to the resin.
-
Reaction: Allow the reaction to proceed for 1-3 hours at room temperature.[5]
-
Monitoring: Use the Kaiser test to confirm complete acylation of the free amines.
-
Washing: Once the reaction is complete, drain the solution and wash the resin with DMF and DCM.[5]
-
Double Coupling (if necessary): For a positive Kaiser test result, a second coupling is recommended.
Mechanism of Action: A Visual Guide
Understanding the mechanism of action of these coupling reagents is crucial for troubleshooting and optimizing your synthesis.
Caption: Simplified mechanisms of aminium salt and carbodiimide/additive coupling reactions.
Troubleshooting and Field-Proven Insights
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a "double coupling" is the standard remedy. This involves repeating the coupling step with a fresh solution of activated β-amino acid. For particularly challenging sequences, consider increasing the equivalents of reagents or extending the coupling time.[1]
-
Racemization: While the recommended reagents have low racemization potential, this risk increases with prolonged activation and coupling times. It is crucial to add the activated amino acid solution to the resin immediately after the pre-activation step. The use of OxymaPure® as an additive is particularly effective at suppressing racemization.[8]
-
Aggregation: Long peptide chains, especially those containing hydrophobic residues, can aggregate on the resin, hindering reagent access. If aggregation is suspected, consider using a more polar solvent mixture (e.g., DMF/DMSO) or a resin with a lower loading capacity.
Conclusion
The successful incorporation of β-amino acids in SPPS is readily achievable with the appropriate selection of coupling reagents and optimized protocols. For most applications, modern onium salts such as HATU and COMU, or the versatile DIC/OxymaPure® system, provide the necessary reactivity to overcome steric hindrance while maintaining chiral integrity. By understanding the principles outlined in this guide and implementing the detailed protocols, researchers can confidently synthesize β-peptides and mixed α/β-peptides for a wide range of applications in drug discovery and materials science.
References
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-777. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. Available at: [Link]
-
Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. (2018). Available at: [Link]
-
Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry. Available at: [Link]
-
SYNTHESIS NOTES. Aapptec Peptides. Available at: [Link]
-
Solid-Phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. Available at: [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. (2022). Available at: [Link]
-
Oxyma-B, an excellent racemization suppressor for peptide synthesis. PubMed. (2015). Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. peptide.com [peptide.com]
- 4. digital.csic.es [digital.csic.es]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Oxyma-B, an excellent racemization suppressor for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Mastering Amine Deprotection: A Detailed Guide to the Hydrogenolysis of Cbz-Protected Peptides
Introduction: The Enduring Legacy of the Cbz Group in Peptide Chemistry
In the landscape of peptide synthesis, the strategic use of protecting groups is a cornerstone of success, ensuring the sequential and controlled formation of amide bonds.[1] Among the arsenal of amine-protecting groups, the Carboxybenzyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, holds a place of historical and practical significance.[2][3] Its robustness, stability under a range of conditions, and susceptibility to clean removal via hydrogenolysis have cemented its role, particularly in solution-phase peptide synthesis and the protection of lysine side chains.[3]
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a deep dive into the theory and practice of Cbz group removal by hydrogenolysis. We will explore the underlying mechanisms, compare critical reaction parameters, provide detailed, field-tested protocols, and offer a thorough troubleshooting guide to navigate the complexities of this essential transformation.
The Mechanism of Cbz Deprotection via Hydrogenolysis
The cleavage of the Cbz group is a catalytic hydrogenolysis reaction, a process where a molecule is cleaved by reaction with hydrogen in the presence of a metal catalyst.[4] The reaction proceeds via the reductive cleavage of the benzylic C-O bond of the carbamate, yielding the unprotected amine, toluene, and carbon dioxide as the sole byproducts.[4] This clean decomposition is a significant advantage of the Cbz group, as the volatile byproducts are easily removed from the reaction mixture.[4]
The generally accepted mechanism involves the following key steps on the surface of a palladium catalyst:
-
Adsorption: The Cbz-protected peptide adsorbs onto the surface of the palladium catalyst.
-
Hydrogen Activation: Molecular hydrogen (H₂) is dissociatively chemisorbed onto the palladium surface, forming reactive palladium-hydride species.
-
Cleavage: The benzylic C-O bond of the Cbz group is cleaved through the action of the activated hydrogen.
-
Product Formation: This results in the formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates to release the free amine and carbon dioxide. The benzyl fragment is hydrogenated to toluene.
-
Desorption: The deprotected peptide and byproducts desorb from the catalyst surface, regenerating the active sites.
An alternative and often safer approach, especially for larger-scale reactions, is Catalytic Transfer Hydrogenation (CTH) . In this method, a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, transfers hydrogen to the substrate in the presence of the catalyst, avoiding the need for flammable hydrogen gas.[5]
Critical Parameters for Successful Cbz Hydrogenolysis
The efficiency and success of Cbz deprotection are contingent on several key experimental parameters. A judicious selection of catalyst, solvent, and hydrogen source is crucial for achieving high yields and purity.
Catalyst Selection
Palladium-based catalysts are the most effective and widely used for Cbz hydrogenolysis.[6] The choice of a specific catalyst can significantly impact reaction rates and selectivity.
| Catalyst | Key Characteristics & Applications |
| 10% Palladium on Carbon (Pd/C) | The most common and versatile catalyst for Cbz deprotection. It is relatively inexpensive and highly active.[7] |
| 5% Palladium on Carbon (Pd/C) | A lower loading of palladium that can be effective and more economical for some substrates.[2] |
| Palladium(II) Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst) | A highly active catalyst, often used for more sterically hindered or challenging substrates. It can sometimes offer better selectivity and is less pyrophoric than Pd/C.[6] |
| Palladium Black | A very active, unsupported form of palladium. It can be particularly useful in transfer hydrogenation reactions.[2] |
The physical properties of the catalyst, such as particle size and the distribution of palladium on the carbon support, can also influence its activity.[8]
Solvent Choice
The choice of solvent is critical for substrate solubility and can influence the reaction rate. Protic solvents are generally preferred for their ability to solvate the peptide and facilitate the reaction.
| Solvent | Properties and Considerations |
| Methanol (MeOH) | A common and effective solvent for a wide range of peptides.[4] |
| Ethanol (EtOH) | Another excellent choice, often used interchangeably with methanol.[4] |
| Ethyl Acetate (EtOAc) | A less polar option that can be useful for less polar peptides.[9] |
| Acetic Acid (AcOH) | Often used as a co-solvent, it can help to prevent catalyst poisoning by the newly formed amine and improve the solubility of some peptides.[9] |
| Tetrahydrofuran (THF) | Can be used, but its performance may be slower compared to protic solvents.[10] |
| Water (H₂O) | Can be used as a co-solvent, particularly in "green chemistry" approaches with specialized surfactants. |
Hydrogen Source
The method of hydrogen delivery is a key consideration, with implications for safety and reaction setup.
| Hydrogen Source | Method | Advantages | Disadvantages |
| Hydrogen Gas (H₂) | Catalytic Hydrogenation | High reactivity, clean byproducts. | Flammable gas, requires specialized equipment.[4] |
| Ammonium Formate (HCOONH₄) | Catalytic Transfer Hydrogenation | Safer than H₂ gas, simple setup.[5] | Can sometimes lead to formylation of the deprotected amine as a side reaction.[11] |
| Formic Acid (HCOOH) | Catalytic Transfer Hydrogenation | Effective hydrogen donor. | Acidic conditions may not be suitable for all substrates. |
| Cyclohexene | Catalytic Transfer Hydrogenation | Good hydrogen donor, mild conditions.[9] | Requires higher temperatures. |
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide substrate.
Protocol 1: Standard Catalytic Hydrogenolysis with Hydrogen Gas
This protocol is suitable for small to medium-scale reactions where appropriate safety measures for handling hydrogen gas are in place.
Materials:
-
Cbz-protected peptide
-
10% Palladium on Carbon (Pd/C), 50% wet (typically 5-10 mol% Pd relative to the substrate)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite® for filtration
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol or ethanol).[7]
-
Catalyst Addition: Carefully add 10% Pd/C to the solution. The catalyst should be handled with care as it can be pyrophoric when dry.[7]
-
Hydrogenation Setup: Securely attach the flask to a hydrogenation apparatus or use a hydrogen-filled balloon.
-
Purging: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm or balloon pressure) at room temperature.[7]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper should be kept wet to prevent ignition.[4]
-
Work-up: Rinse the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and typically removed during this step.[4]
Caption: A decision tree for troubleshooting common issues in Cbz deprotection.
Conclusion
The hydrogenolytic cleavage of the Cbz protecting group is a powerful and reliable transformation in the arsenal of the peptide chemist. By understanding the underlying mechanism and the influence of key reaction parameters, researchers can effectively deprotect a wide range of peptides with high efficiency. Careful consideration of catalyst choice, solvent system, and the nature of the peptide sequence, particularly the presence of potentially problematic residues like methionine and cysteine, is paramount for success. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to empower scientists in the successful application of this enduring and vital synthetic methodology.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2017). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]
-
MDPI. (2023). Structural Effects of Microcrystalline Cellulose-Derived Carbon Supports on Catalytic Performance of the Pd(OH)2/C Catalysts for the Hydrogenolytic Debenzylation of Hexanitrohexaazaisowurtzitane Derivatives. Retrieved from [Link]
-
ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Retrieved from [Link]
-
Molbase. (2023). After ammonium formate debenzylation or Cbz, the follow-up may cause this side reaction!. Retrieved from [Link]
-
ACS Publications. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Retrieved from [Link]
-
National Institutes of Health. (2022). Solvent Additive-Induced Deactivation of the Cu–ZnO(Al2O3)-Catalyzed γ-Butyrolactone Hydrogenolysis. Retrieved from [Link]
-
PubMed. (2000). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Green Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thalesnano.com [thalesnano.com]
- 10. Solvent Additive-Induced Deactivation of the Cu–ZnO(Al2O3)-Catalyzed γ-Butyrolactone Hydrogenolysis: A Rare Deactivation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Effects on C–H Abstraction by Hydroperoxyl Radicals: Implication for Antioxidant Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Manual SPPS protocols for beta-homo amino acid derivatives
Technical Guide: Manual SPPS of -Homo Amino Acid Derivatives
Executive Summary & Strategic Rationale
The synthesis of peptides containing
The Core Challenge: This early folding leads to on-resin aggregation, where the growing peptide chain collapses effectively "hiding" the N-terminal amine from incoming activated reagents. Standard SPPS protocols often result in deletion sequences and incomplete couplings.
The Solution: This protocol utilizes a "High-Swell, High-Activation" strategy . We prioritize PEG-based resins to maximize solvation and employ the DIC/Oxyma Pure activation system, which offers superior coupling efficiency and lower racemization risks compared to traditional HOBt/HBTU methods for these hindered systems.
Pre-Synthesis Planning: The Foundation
Success is determined before the first amino acid is coupled. Do not use standard polystyrene resins for
Resin Selection
Objective: Minimize inter-chain aggregation by maximizing the distance between peptide chains and ensuring the polymer matrix matches the polarity of the growing peptide.
| Parameter | Recommendation | Scientific Rationale |
| Resin Type | ChemMatrix® (PEG) or TentaGel® S | These resins swell up to 4-5x in DMF/DCM, providing a "solution-like" environment that disrupts aggregation. |
| Loading | Low (0.2 – 0.4 mmol/g) | High loading (>0.6 mmol/g) forces chains into proximity, promoting intermolecular H-bonding and aggregation. |
| Linker | Rink Amide or Wang | Standard linkers work well; choice depends on C-terminal requirement (Amide vs. Acid). |
Solvent Strategy
-
Primary Solvent: DMF (N,N-Dimethylformamide) – Peptide grade, amine-free.
-
Chaotropic Additive (Optional): For sequences >10 residues, consider using NMP (N-methylpyrrolidone) or adding 1% Triton X-100 to disrupt hydrophobic collapse.
Core Protocol: Step-by-Step Methodology
Resin Swelling & Preparation[1]
-
Step: Weigh resin into a fritted polypropylene syringe reactor.
-
Action: Wash with DCM (3x) followed by DMF (3x).
-
Critical: Allow resin to swell in DMF for at least 45 minutes prior to the first step.
-
Why? PEG-based resins require time to fully expand their polymer network. Insufficient swelling locks internal reactive sites.
-
Fmoc Deprotection
Beta-amino acids can be slower to deprotect due to local steric environments, but standard conditions usually suffice.
-
Reagent: 20% Piperidine in DMF (v/v).
-
Note: For extremely difficult sequences (e.g., poly-beta-alanine), 2% DBU / 2% Piperidine in DMF can be used, but proceed with caution to avoid aspartimide formation.
-
-
Cycle:
-
Treat 1: 3 minutes (Flow wash).
-
Treat 2: 15 minutes (Batch incubation).
-
-
Wash: DMF (5 x 1 min). Thorough washing is vital to remove piperidine, which will quench the subsequent activation.
Activation & Coupling (The Critical Differentiator)
We utilize DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) . This combination generates an active ester that is more reactive than OBt esters (from HOBt) and safer/more stable than OAt esters (from HOAt/HATU) for manual handling, while minimizing epimerization.
Stoichiometry: 3 to 4 equivalents relative to resin loading.
Protocol:
-
Dissolution: Dissolve Fmoc-
-homo-AA-OH (3 eq) and Oxyma Pure (3 eq) in minimum DMF. -
Activation: Add DIC (3 eq).
-
Visual Cue: The solution may turn yellow/orange. This is normal.
-
Pre-activation: Allow to react for 2–3 minutes before adding to the resin. This ensures formation of the active ester.
-
-
Coupling: Add the mixture to the resin.
-
Agitation: Shake/Vortex for 60–120 minutes .
-
Comparison: Standard
-AA coupling is often 30-45 min. The extra methylene group in -homo AAs adds rotational degrees of freedom (entropic penalty) and steric bulk, necessitating longer reaction times.
-
-
Double Coupling (Mandatory for residues >5): Drain, wash DMF (3x), and repeat the coupling step with fresh reagents.
Monitoring (In-Process Control)
Do not proceed blindly. Validate every coupling.
-
Primary Test: Kaiser Test (Ninhydrin).[1]
-
Result: Blue beads = Incomplete coupling (Free amines present). Colorless beads = Complete.
-
-
Secondary Test (if Proline/Secondary amine involved): Chloranil Test.
-
Note: Most
-homo amino acids have primary amines, so Kaiser is effective.
-
Capping (Unreacted Amines)
To prevent deletion sequences, permanently block any unreacted amines after coupling.
-
Reagent: Acetic Anhydride (5 eq) + DIPEA (5 eq) in DMF.
-
Time: 10 minutes.
Cleavage & Isolation[3]
-
Wash: DCM (5x) to remove all DMF traces (DMF interferes with precipitation).
-
Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.[2]
-
Time: 2–3 hours.
-
Precipitation: Filter resin, concentrate filtrate under N₂, and precipitate in ice-cold Diethyl Ether.
Visualizing the Mechanism
The following diagram illustrates the DIC/Oxyma activation pathway, highlighting why it is preferred for sterically demanding
Figure 1: The DIC/Oxyma activation pathway minimizes the risk of O-acylisourea rearrangement (N-acylurea formation) by rapidly forming the stable yet highly reactive Oxyma active ester, crucial for the slower kinetics of beta-amino acid coupling.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Positive Kaiser Test after Double Coupling | Aggregation / "Difficult Sequence" | 1. Switch solvent to NMP. 2. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1 + 1% Triton X). 3. Elevate temp to 50°C (Microwave or water bath). |
| Slow Filtration | Resin fragmentation or clogging | Ensure resin was not magnetically stirred (use N₂ bubbling or shaking). Check resin compatibility with solvent. |
| Low Crude Purity | Incomplete Fmoc removal | Use DBU-supplemented deprotection cocktail (2% DBU, 2% Piperidine). |
References
-
Collins, J. M., et al. (2014). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Retrieved from [Link]
Incorporation of beta-homolysine into cyclic peptides
Application Note: Strategic Incorporation of -Homolysine into Cyclic Peptides
Abstract & Strategic Rationale
The incorporation of
This guide details the Fmoc-based Solid Phase Peptide Synthesis (SPPS) of
Why -Homolysine?
-
Proteolytic Stability: The additional methylene group (
) prevents recognition by standard proteases (trypsin/chymotrypsin) which require specific -backbone geometry. -
Conformational Control: In cyclic peptides,
-residues can act as "turn inducers" or "strain relievers," allowing the formation of ring sizes that are energetically forbidden for pure -peptides. -
Functional Handle: The
-amine of hLys retains the functional utility of lysine (conjugation, solubility) while the backbone remains inert to hydrolysis.
Critical Experimental Considerations (The "Why" behind the "How")
The Reactivity Gap
-
Implication: Standard coupling protocols (HBTU/DIEA, 30 min) will fail, leading to deletion sequences.
-
Solution: Use high-efficiency coupling reagents (HATU or HOAt) and extended reaction times (2 hours to overnight). Double coupling is mandatory for the step following the
-residue insertion.
Resin Selection for Cyclization
For head-to-tail cyclization, the linear precursor must be cleaved from the resin without removing the side-chain protecting groups (Boc, tBu, Pbf).
-
Selection: 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Mechanism: 2-CTC is hyper-acid sensitive. It allows cleavage of the peptide from the resin using 1% TFA, leaving the side-chain protection (which requires 95% TFA) intact.
Monitoring Difficult Couplings
The Kaiser test (ninhydrin) is often unreliable for secondary amines or aggregated sequences common in
-
Recommendation: Use the Chloranil Test or micro-cleavage followed by HPLC/MS analysis to verify coupling completion before proceeding.
Workflow Visualization
Figure 1: Strategic workflow for synthesizing cyclic peptides containing
Detailed Protocols
Protocol A: Resin Loading & Linear Assembly
Objective: Synthesize the linear protected peptide H-[Sequence]-βhLys(Boc)-[Sequence]-OH.
Reagents:
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.6–0.8 mmol/g).
-
Amino Acids: Fmoc-AA-OH (standard) and Fmoc-L-
-homolysine(Boc)-OH . -
Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide), DCM (Dichloromethane).[1]
Step-by-Step:
-
Resin Loading (First AA):
-
Fmoc Deprotection:
-
Treat with 20% Piperidine in DMF (2 x 10 min).
-
Wash: DMF (5x).[2]
-
-
Standard Coupling (
-AA): -
-Homolysine Incorporation (The Critical Step):
-
Reagent Prep: Dissolve Fmoc-
hLys(Boc)-OH (3 eq) and HATU (2.9 eq) in minimal DMF. Add DIEA (6 eq). -
Reaction: Add to resin immediately. Agitate for 2 to 4 hours .
-
Validation: Perform a Chloranil test. If blue particles persist, recouple using fresh reagents for 2 hours.
-
-
Post-
Coupling:-
The amino group of the
-residue is sterically hindered. -
Mandatory: Double couple the next amino acid in the sequence (2 x 1 hour).
-
Protocol B: Mild Cleavage & Cyclization
Objective: Release the peptide from the resin while keeping side-chain protecting groups (Boc on
Step-by-Step:
-
Mild Cleavage (1% TFA):
-
Prepare a solution of 1% TFA / 5% TIS (Triisopropylsilane) / 94% DCM.
-
Treat resin with this solution for 2 min. Filter directly into a flask containing 10% Pyridine in MeOH (to neutralize acid immediately).
-
Repeat 5–10 times.
-
Concentrate the filtrate (rotary evaporator) to ~5% volume.
-
Precipitate in cold water or ether to obtain the Protected Linear Peptide .
-
-
Head-to-Tail Cyclization:
-
Principle: High dilution favors intramolecular (cyclization) over intermolecular (polymerization) reaction.
-
Dissolve the protected linear peptide in dry DMF/DCM (1:1) to a concentration of < 1 mM (e.g., 1 mg peptide in 1–2 mL solvent).
-
Add PyBOP (3 eq) and HOAt (3 eq).
-
Add DIEA (6 eq) to initiate. pH should be ~8.
-
Stir at Room Temperature for 12–24 hours.
-
Monitor: HPLC should show a shift in retention time (cyclic peptides usually elute later than linear precursors due to loss of charged termini).
-
-
Global Deprotection:
-
Evaporate cyclization solvents.
-
Treat residue with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.
-
This removes the Boc group from the
hLys side chain and any other side-chain protectors. -
Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC.
-
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling of | Steric hindrance, low reactivity. | Switch to HATU/HOAt. Increase temp to 40°C (carefully). Use microwave-assisted SPPS (50°C, 10 min). |
| Deletion of AA after | N-terminus of | Double couple the subsequent AA. Use a "spacer" solvent like NMP instead of DMF to reduce aggregation. |
| Dimerization during Cyclization | Concentration too high. | Dilute reaction further (0.1 mM). Add reagents slowly via syringe pump. |
| Aspartimide Formation | Base-catalyzed side reaction. | Add 0.1M HOBt to the Piperidine deprotection solution during SPPS. |
References
-
Seebach, D., et al. (1996).[8] Beta-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling.[8] Helvetica Chimica Acta.[8]
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.
-
Coin, I., et al. (2007).[5] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[4] Nature Protocols.
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry.
-
Sigma-Aldrich (Merck). Novabiochem® Peptide Synthesis Guide: Orthogonal Protecting Groups.
Sources
- 1. chempep.com [chempep.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. creative-peptides.com [creative-peptides.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Preventing racemization of beta-homolysine during activation
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the stereochemical integrity of non-standard amino acids. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-proven solutions to help you navigate complex synthetic challenges.
This center focuses on a critical issue: preventing the racemization of β-homolysine during its activation for peptide coupling.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the chemistry of β-homolysine and its propensity for racemization.
Q1: What is β-homolysine, and why is its stereochemistry a concern during activation?
β-homolysine is a non-proteinogenic amino acid. Unlike proteinogenic α-amino acids, where the amino group is attached to the α-carbon (the first carbon after the carboxyl group), in β-amino acids, the amino group is on the β-carbon (the second carbon). This structural difference has significant implications for peptide structure and function, often imparting resistance to enzymatic degradation.
The stereocenter of concern in β-homolysine is the β-carbon. During the activation of its carboxyl group for peptide bond formation, this stereocenter becomes susceptible to epimerization—the conversion of one stereoisomer into its mirror image (e.g., L- to D-isomer). This loss of stereochemical purity results in diastereomeric peptide impurities that are often difficult to separate and can drastically alter or eliminate the desired biological activity of the final peptide.[1]
Q2: What is the primary chemical mechanism leading to racemization of amino acids during activation?
For α-amino acids, two primary pathways lead to racemization during peptide bond formation[2][3]:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1][3][4] The activated carboxyl group of an N-protected amino acid undergoes intramolecular cyclization to form a planar oxazolone intermediate. The proton on the α-carbon of this intermediate is acidic and can be abstracted by a base. Reprotonation can occur from either face of the planar ring, leading to a mixture of L- and D-isomers.[1][3]
-
Direct Enolization (α-Proton Abstraction): A base can directly remove the proton from the α-carbon of the activated amino acid, forming a planar enolate.[3] Subsequent protonation again leads to racemization.
For β-amino acids like β-homolysine, a similar cyclization mechanism is possible, leading to the formation of a six-membered 1,3-oxazin-6-one intermediate. The acidity of the proton on the β-carbon in this ring structure dictates the susceptibility to base-catalyzed racemization. While the fundamental principle of proton abstraction and reprotonation remains the same, the stability and kinetics of forming this six-membered ring differ from the five-membered oxazolone, influencing the overall rate of racemization. Interestingly, some studies suggest that the active esters of β-amino acids are more stable, which can be advantageous, allowing for longer coupling times if necessary without a proportional increase in racemization.[5]
Q3: How do different activating agents and additives affect racemization?
The choice of coupling reagent is a critical factor in controlling racemization.[2]
-
Carbodiimides (DCC, DIC, EDC): When used alone, these reagents form a highly reactive O-acylisourea intermediate that is very prone to cyclization and subsequent racemization.[6][7] Their use without a racemization-suppressing additive is strongly discouraged.
-
Additives (HOBt, HOAt, OxymaPure): These are the cornerstone of modern, low-racemization coupling. When added to a carbodiimide reaction, they rapidly convert the O-acylisourea into an active ester (e.g., an OBt-ester).[6][8] This active ester is more stable and less prone to cyclization than the O-acylisourea, significantly suppressing the racemization pathway.[8] OxymaPure is a highly effective, non-explosive alternative to HOBt and HOAt.[9]
-
Onium Salts (HBTU, HATU, COMU): These reagents are pre-activated systems that incorporate an HOBt or HOAt-like moiety. They efficiently generate the less racemization-prone active esters in situ.[10] Third-generation reagents like COMU are based on OxymaPure and are considered among the most efficient and safest options, demonstrating reduced epimerization compared to older reagents like HBTU.[11]
Troubleshooting Guide
This guide provides actionable steps to diagnose and resolve racemization issues encountered during the activation and coupling of β-homolysine.
Problem: High levels of D-β-homolysine diastereomer detected in the final peptide.
You've completed your synthesis and upon purification and analysis (e.g., by chiral chromatography or mass spectrometry), you detect a significant peak corresponding to a diastereomer containing the D-isomer of β-homolysine.
Solution: A Step-by-Step Guide to Optimizing the Activation Protocol
Racemization primarily occurs during the activation and coupling steps.[12] Follow this workflow to systematically mitigate the issue.
Step 1: Review and Optimize Your Coupling Reagent
Your first point of intervention should be the coupling chemistry itself.
-
Action: If you are using a carbodiimide (like DIC or EDC) without an additive, immediately incorporate one. The recommended choice is OxymaPure .
-
Best Practice: Switch to a modern, stand-alone uronium salt coupling reagent. COMU is highly recommended as it is based on OxymaPure, exhibits high coupling efficiency, and is designed for low racemization.[11] Its byproducts are also water-soluble, simplifying purification.
Step 2: Evaluate and Change the Base
The choice and amount of base are critical. Bases facilitate both the desired coupling reaction and the undesired proton abstraction that leads to racemization.[2]
-
Problematic Bases: Tertiary amines with low steric hindrance and high basicity, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), are known to promote racemization.
-
Action: Replace DIPEA or TEA with a more sterically hindered or weaker base.
-
2,4,6-Collidine: A sterically bulky base that is less likely to abstract the β-proton.
-
N-methylmorpholine (NMM): A weaker base than DIPEA.[2]
-
-
Best Practice: Use the minimum stoichiometry of base required for the reaction. For COMU, only one equivalent of base is typically needed, which further minimizes the risk of racemization.
Step 3: Control the Reaction Kinetics and Temperature
Higher temperatures and unnecessarily long activation times increase the window of opportunity for racemization.
-
Temperature: Elevated temperatures accelerate all reactions, including epimerization.[1]
-
Action: Perform the coupling reaction at a lower temperature. Start at 0°C and allow the reaction to slowly warm to room temperature.
-
-
Pre-activation Time: This is the time between mixing the amino acid with the activating agent and adding this mixture to the free amine on the resin. If this time is too long, the activated species sits in a basic environment, increasing the risk of racemization before coupling can even occur.
-
Action: Minimize pre-activation time. A short pre-activation of 1-2 minutes is often sufficient. For particularly sensitive residues, consider adding the coupling reagent directly to the vessel containing the resin and the amino acid solution simultaneously (in situ activation).
-
Quantitative Comparison of Coupling Reagents
The selection of reagents has a quantifiable impact on maintaining stereochemical integrity. While specific data for β-homolysine is sparse, the general trends observed for sensitive α-amino acids provide an authoritative guide.
| Reagent Combination | Relative Racemization Risk | Key Considerations |
| DIC / HOBt | Moderate | A classic combination. Racemization is suppressed but can still be significant with sensitive residues.[7] |
| HBTU / DIPEA | Moderate to High | Efficient, but the use of DIPEA and the nature of the HBTU aminium salt can lead to measurable racemization. |
| HATU / DIPEA | Moderate | More reactive than HBTU, which can sometimes lead to faster, cleaner couplings, but still carries risk associated with the base. |
| DIC / OxymaPure | Low | OxymaPure is generally superior to HOBt in suppressing racemization and is a safer alternative to HOAt.[9] |
| COMU / Collidine or NMM | Very Low | Considered a state-of-the-art combination for difficult couplings requiring high stereochemical fidelity.[11] |
Recommended Protocol: Low-Racemization Coupling of Fmoc-L-β-Homolysine(Boc)-OH
This protocol is designed for solid-phase peptide synthesis (SPPS) and incorporates best practices to ensure minimal epimerization.
Materials:
-
Fmoc-deprotected peptide-resin (1 equivalent)
-
Fmoc-L-β-Homolysine(Boc)-OH (3-5 equivalents)
-
COMU (3-5 equivalents)
-
2,4,6-Collidine or N-methylmorpholine (NMM) (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in anhydrous DMF for 30 minutes.
-
Drain the DMF solvent completely.
-
-
Amino Acid Solution Preparation:
-
In a separate vessel, dissolve Fmoc-L-β-Homolysine(Boc)-OH (3-5 eq.) and COMU (3-5 eq.) in a minimal volume of anhydrous DMF.
-
-
Activation and Coupling (In Situ):
-
Add the amino acid/COMU solution from step 2 to the drained resin.
-
Immediately add the base (Collidine or NMM, 6-10 eq.) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. The stability of the β-amino acid active ester allows for longer coupling times to ensure completion without significantly increasing racemization risk.[5]
-
-
Monitoring the Coupling:
-
Perform a Kaiser test or other appropriate colorimetric test to confirm the absence of free primary amines, indicating reaction completion.
-
If the coupling is incomplete, a second coupling may be performed. However, with COMU, this is rarely necessary.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (3-5 times), and finally DMF again (3-5 times) to remove all soluble reagents and byproducts.
-
-
Proceed to the Next Cycle:
-
The resin is now ready for the next Fmoc-deprotection step in your synthesis sequence.
-
By implementing this systematic approach—choosing modern, low-risk reagents, controlling the base, and optimizing reaction conditions—researchers can confidently incorporate β-homolysine and other sensitive amino acids while preserving their critical stereochemical integrity.
References
-
7.4 Racemization Assays. (n.d.). Retrieved February 6, 2026, from [Link]
- Gaus, K., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis, 19(13), 2139-44.
- Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. (2025). BenchChem.
- Ismail, M. F., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7501.
- Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841.
-
Peptide synthesis. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
-
Chemically fuelled deracemization of amino acids. (n.d.). University of Groningen. Retrieved February 6, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 6, 2026, from [Link]
- Gaus, K., et al. (1998). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis.
- Kent, S. B., et al. (2024). Proximity-driven acceleration of challenging solid-phase peptide couplings.
- Ismail, M. F., et al. (2023).
- Krishnamurthy, R., et al. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Astrobiology, 22(3), 329-346.
- Naito, T., et al. (1997). A novel synthesis of amino-1,2-oxazinones as a versatile synthon for beta-amino acid derivatives. Chemical & Pharmaceutical Bulletin, 45(9), 1586-8.
- Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers in Chemistry, 7, 72.
-
Epimerization of Peptide. (n.d.). Retrieved February 6, 2026, from [Link]
-
β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
- Kates, S. A., et al. (1993). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 6(3), 145-51.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
- Toth, M., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Scientific Reports, 9, 13919.
-
Introduction To The FMOC Approach: solid phase peptide syntheses. (2020, May 15). YouTube. Retrieved February 6, 2026, from [Link]
- Succinct synthesis of beta-amino acids via chiral isoxazolines. (2012). Organic Letters, 14(17), 4486-9.
- Stirring Peptide Synthesis to a New Level of Efficiency. (2023). ChemRxiv.
-
Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Retrieved February 6, 2026, from [Link]
- Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionaliz
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Epimerisation in Peptide Synthesis [mdpi.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Hydrophobic β-Peptides
Welcome to the technical support guide for the synthesis of hydrophobic β-peptides. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with these notoriously "difficult sequences." The inherent hydrophobicity and unique backbone structure of β-peptides often lead to significant synthetic hurdles, primarily due to on-resin aggregation. This guide provides in-depth, field-proven insights and practical troubleshooting strategies to enhance the yield and purity of your target β-peptides.
Introduction: The Challenge of Hydrophobic β-Peptide Synthesis
The synthesis of peptides rich in hydrophobic β-amino acids is a formidable task in solid-phase peptide synthesis (SPPS). Unlike their α-peptide counterparts, the extended backbone of β-peptides can readily engage in inter- and intramolecular hydrogen bonding, leading to the formation of stable secondary structures, such as β-sheets, directly on the resin.[1][2][3] This aggregation sequesters the growing peptide chain, physically blocking reactive sites and impeding the diffusion of reagents.[4] The consequences are severe:
-
Incomplete Fmoc-deprotection: The N-terminal Fmoc group becomes inaccessible to the deprotection base (e.g., piperidine).
-
Failed Amino Acid Couplings: The incoming activated amino acid cannot reach the newly liberated N-terminal amine.
-
Poor Resin Swelling: The aggregated peptide-resin matrix collapses, further hindering solvent and reagent penetration.
-
Low Yield and Purity: The final crude product is often a complex mixture of deletion sequences and truncated peptides, making purification exceptionally difficult.[5]
This guide is structured to address these issues head-on, providing both preventative measures and rescue protocols.
Frequently Asked Questions (FAQs)
Q1: My hydrophobic β-peptide synthesis is failing, showing significant deletion sequences in the final mass spectrum. What is the most likely cause?
A: The primary culprit is almost certainly on-resin aggregation.[6] As your hydrophobic β-peptide chain elongates, it begins to fold and stick to itself and adjacent chains via hydrogen bonds, forming insoluble aggregates. This physically blocks the N-terminus, preventing both the removal of the Fmoc protecting group and the coupling of the next amino acid. This leads to a cascade of failed steps and results in the deletion sequences you observe.
Q2: I've noticed the resin bed shrinking or clumping during synthesis. Is this related to aggregation?
A: Yes, this is a classic physical indicator of severe on-resin aggregation. Well-solvated peptide chains keep the resin beads swollen and free-flowing. When aggregation occurs, the peptide chains collapse onto themselves, causing the resin beads to shrink and clump together. This is a strong warning sign that subsequent chemical steps (deprotection and coupling) will be inefficient.
Q3: Which solvent is best for synthesizing hydrophobic β-peptides?
A: While Dimethylformamide (DMF) is the most common solvent in SPPS, N-Methyl-2-pyrrolidone (NMP) is often superior for hydrophobic sequences.[7][8] NMP has a greater capacity to solubilize hydrophobic peptides and disrupt aggregation, which can significantly improve the crude yield and purity.[7] For particularly stubborn sequences, a mixture of NMP with up to 25% Dimethyl sulfoxide (DMSO) can be even more effective.
Q4: What are pseudoproline dipeptides and how can they help my synthesis?
A: Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys that introduce a temporary "kink" into the peptide backbone.[9] This kink is highly effective at disrupting the formation of β-sheet secondary structures that cause aggregation.[9][10] By strategically inserting a pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,Me pro)-OH) every 6-8 residues, you can maintain the solubility of the growing peptide chain.[11] The native Ser/Thr/Cys residue is fully restored during the final acid cleavage step.[12]
Q5: Can microwave energy improve the synthesis of difficult β-peptides?
A: Absolutely. Microwave-assisted SPPS is a powerful tool for synthesizing difficult sequences, including β-peptides.[13][14][15] Microwave energy accelerates coupling and deprotection reactions by efficiently heating the solvent and resin.[13][16] This allows reactions to be completed in minutes rather than hours, often overcoming the kinetic barriers associated with aggregation.[13][17] For β-peptides, microwave heating has been shown to dramatically improve purity and yield.[14]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to troubleshooting common issues encountered during hydrophobic β-peptide synthesis.
Problem 1: Incomplete Coupling Detected by Ninhydrin Test
Symptoms:
-
A positive (blue) ninhydrin test after a coupling step indicates unreacted primary amines.
-
Mass spectrometry of the final product shows deletion of the amino acid that failed to couple.
Causality Analysis: A failed coupling is a direct consequence of the N-terminus of the resin-bound peptide being inaccessible. This is typically due to steric hindrance from peptide aggregation, which prevents the activated amino acid from reaching the amine.
Solutions Workflow:
Caption: Troubleshooting workflow for incomplete coupling.
Problem 2: Incomplete Fmoc-Deprotection
Symptoms:
-
HPLC analysis of the deprotection solution shows a diminished piperidine-dibenzofulvene adduct peak.
-
Mass spectrometry of the final product reveals a "+222 Da" adduct, corresponding to the mass of the Fmoc group on a deletion sequence.
Causality Analysis: Similar to coupling failure, aggregation prevents the piperidine base from accessing the N-terminal Fmoc group for removal. This is common in long, hydrophobic sequences.
Solutions & Protocols:
Protocol 2.1: Extended or Elevated Temperature Deprotection
-
Diagnosis: If you suspect aggregation is slowing deprotection, extend the reaction time.
-
Procedure:
-
Instead of the standard 2x 10-minute deprotection steps, increase to 2x 20-30 minutes.
-
Alternatively, perform the deprotection at an elevated temperature (e.g., 35-40°C) for 2x 10 minutes.
-
For microwave synthesizers, a 3-minute deprotection at up to 75°C is highly effective.[13]
-
-
Rationale: Increasing the time and/or temperature provides more energy to overcome the kinetic barrier, allowing the piperidine to penetrate the aggregated structure.
Protocol 2.2: Using a Stronger Deprotection Base
-
Context: In severe cases, a stronger, less sterically hindered base may be required.
-
Procedure:
-
Prepare a solution of 2% 1,8-Diazabicycloundec-7-ene (DBU) and 2% piperidine in DMF or NMP.
-
Use this solution for the deprotection step. DBU is a non-nucleophilic base that is highly effective at removing Fmoc groups from sterically hindered positions.
-
-
Caution: DBU is a very strong base and can increase the risk of aspartimide formation or other side reactions. Use it judiciously and only when necessary.
Advanced Strategies for "Difficult" β-Peptide Sequences
For sequences known to be highly aggregation-prone, a proactive approach is essential.
Strategy 1: Incorporation of Structure-Disrupting Elements
As discussed in the FAQs, pseudoproline dipeptides are a primary tool for preventing β-sheet formation.[9][10][11] They act as "break points" in the peptide backbone's ability to form extended hydrogen-bonded networks.[11]
Table 1: Recommended Solubilizing Strategies
| Strategy | Mechanism | When to Use | Key Advantage |
| Pseudoproline Dipeptides | Induces a "kink" in the peptide backbone, disrupting β-sheet formation.[9][10] | For sequences containing Ser, Thr, or Cys, especially in long or hydrophobic peptides.[12] | Highly effective, reversible modification that restores the native sequence upon cleavage.[12] |
| Chaotropic Agents | Salts (e.g., LiCl, NaClO₄) that disrupt the hydrogen-bonding network of water and solvents, weakening hydrophobic interactions.[18] | During coupling of particularly difficult residues where aggregation is suspected. | Can be added directly to the coupling mixture to rescue a difficult step. |
| Microwave Synthesis | Uses microwave energy to rapidly and efficiently heat the reaction, accelerating reaction kinetics.[13][16] | For nearly all difficult sequences; significantly reduces synthesis time and improves purity.[13] | Drastically shortens reaction times and can often drive difficult couplings to completion.[14][15] |
Strategy 2: Optimized Solvent and Reagent Selection
The choice of solvent and coupling reagents can dramatically impact the success of a synthesis.
Protocol 2.3: Synthesis with Chaotropic Agents
-
Preparation: Prepare a 0.8 M solution of anhydrous Lithium Chloride (LiCl) in NMP. Note: Ensure the LiCl is completely dissolved.
-
Application:
-
Use this LiCl/NMP solution as the primary solvent for the amino acid and coupling reagent mixture.
-
Alternatively, perform a 15-30 minute pre-wash of the resin with the LiCl/NMP solution immediately before the coupling step.
-
-
Mechanism: The high concentration of ions disrupts the hydrogen bonds that hold the peptide aggregates together, improving the solvation of the peptide chain and allowing reagents to access the reactive sites.[8][18]
Experimental Workflow Visualization
The following diagram illustrates a decision-making process for synthesizing a known difficult hydrophobic β-peptide.
Caption: Strategic workflow for difficult β-peptide synthesis.
This guide provides a foundational framework for addressing the common yet significant challenges of hydrophobic β-peptide synthesis. By understanding the root causes of aggregation and employing these targeted strategies, researchers can significantly improve the outcomes of their synthetic efforts.
References
-
Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]
-
SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. [Link]
-
GenScript. Peptide Solubilization. [Link]
-
Valeur, E., & Bradley, M. (2009). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 106(18), 7313–7318. [Link]
-
Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235–249. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1290. [Link]
-
Brener, O., et al. (2015). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Journal of Visualized Experiments, (103), e53036. [Link]
-
Toth, G. K., & Vizzavona, J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 145. [Link]
-
Woll, M. G., & Gellman, S. H. (2004). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 126(36), 11172–11174. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
de Groot, N. S., et al. (2014). Effect of peptide secondary structure on peptide amphiphile supramolecular structure and interactions. Biomacromolecules, 15(5), 1696–1704. [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628. [Link]
-
Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides. [Link]
-
Collins, J. M. (2016). Microwave-assisted Peptide Synthesis. In Microwave-assisted Organic Synthesis (pp. 169-202). Royal Society of Chemistry. [Link]
-
Held, J. M., et al. (2009). A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin. Journal of Proteome Research, 8(7), 3705–3713. [Link]
-
Bacsa, B. (2012). Development of microwave-assisted synthesis methods for preparation of peptides (Ph.D. thesis). Eötvös Loránd University. [Link]
-
Checco, J. W., & Gellman, S. H. (2017). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. Molecules, 22(12), 2097. [Link]
- Collins, J. M., & Leadbeater, N. E. (2007). Microwave-assisted peptide synthesis. U.S.
-
Devaky, K. S., & Kumar, K. S. (2006). Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. Journal of Peptide Science, 12(12), 773-779. [Link]
-
Jaradat, D. S. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Green Chemistry, 24(17), 6457-6474. [Link]
-
Cativiela, C., & Ordóñez, M. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 28(51), e202201389. [Link]
-
Wikipedia. Chaotropic agent. [Link]
-
Merck Millipore. Novabiochem®. [Link]
-
Singh, J., et al. (2016). Effect of Solubility Enhancement Methods, In-Vitro Release and Stability Studies of Indomethacin. MOJ Bioequivalence & Bioavailability, 2(2), 00017. [Link]
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of peptide secondary structure on peptide amphiphile supramolecular structure and interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 16. US7582728B2 - Microwave-assisted peptide synthesis - Google Patents [patents.google.com]
- 17. teo.elte.hu [teo.elte.hu]
- 18. Chaotropic agent - Wikipedia [en.wikipedia.org]
Technical Support: Troubleshooting Incomplete Cbz Deprotection in Peptides
Core Directive & Technical Overview
The Benzyloxycarbonyl (Cbz or Z) group is a cornerstone of peptide chemistry due to its orthogonality to Boc and Fmoc protocols and its stability against basic conditions. However, its removal—typically via catalytic hydrogenolysis (
This guide abandons generic advice in favor of a root-cause analysis approach. We categorize failures into three specific phenotypes:
-
The "Hard Stop": Reaction starts but halts at <50% conversion (Poisoning).
-
The "Slow Crawl": Reaction proceeds but is kinetically incompetent (Aggregation).
-
The "Dirty Product": Deprotection occurs but yields alkylated byproducts (Scavenger failure).
Diagnostic Workflow
Before altering your protocol, identify your failure mode using the decision tree below.
Caption: Diagnostic logic flow for selecting the correct remediation strategy based on peptide sequence and reaction behavior.
Issue 1: Catalyst Poisoning (The "Hard Stop")
Symptom: The reaction stalls completely. Adding fresh catalyst only advances the reaction marginally before stalling again. Root Cause: Sulfur-containing amino acids (Methionine, Cysteine) or residual sulfur scavengers bind irreversibly to the Palladium surface, deactivating the catalyst.
Solution A: Switch to Acidolysis (HBr/AcOH)
If hydrogenolysis is impossible due to sulfur, acidolysis is the gold standard. The Cbz group is cleaved by strong acids via an
Critical Warning: The benzyl carbocation is highly reactive. Without scavengers, it will alkylate Tryptophan (indole), Methionine (sulfur), and Tyrosine (phenol).
Protocol: HBr/Acetic Acid Deprotection
-
Reagents: 33% HBr in Glacial Acetic Acid, Phenol (Scavenger), Thioanisole (Scavenger).
-
Mechanism: Protonation of the carbamate oxygen followed by cleavage.
Step-by-Step:
-
Preparation: In a fume hood, prepare a scavenger cocktail: Acetic Acid / Phenol / Thioanisole (80:10:10 v/v) .
-
Why? Phenol scavenges free bromine; Thioanisole scavenges benzyl cations [1].
-
-
Dissolution: Dissolve the protected peptide in the scavenger cocktail (approx. 10 mL per gram of peptide).
-
Acid Addition: Add 33% HBr in Acetic Acid (10-20 equivalents relative to Cbz).
-
Reaction: Stir at room temperature for 60–120 minutes. Monitor by HPLC or TLC.[1]
-
Work-up: Pour the reaction mixture into cold Diethyl Ether (
). The peptide should precipitate.[2][3] Centrifuge and wash the pellet 3x with ether to remove acid and scavengers.
Solution B: Catalytic Transfer Hydrogenation
If you must avoid strong acids, use a hydrogen donor instead of
Protocol:
-
Dissolve peptide in MeOH or DMF.
-
Add 10% Pd/C (10-20 wt% loading).
-
Add Ammonium Formate (5-10 equivalents).
-
Stir at 30-40°C. Evolution of
and indicates reaction progress.
Issue 2: Aggregation (The "Slow Crawl")
Symptom: The reaction works but is excruciatingly slow (days).
Root Cause: The peptide forms
Solution: The "Magic Mixture"
Standard solvents like Methanol or Ethyl Acetate often fail to dissolve aggregated peptides. You must disrupt hydrogen bonding.
Solvent System Comparison:
| Solvent System | Disaggregation Power | Reaction Rate | Notes |
| MeOH | Low | Slow | Standard, often fails for >10-mers. |
| DMF | Medium | Moderate | Hard to remove; can poison Pd if amine-contaminated. |
| AcOH | High | Fast | Good solvent, but requires workup. |
| Magic Mixture | Very High | Fastest | DCM / TFE / AcOH (Standard) |
Protocol: High-Efficiency Hydrogenolysis
-
Solvent: Dissolve peptide in DCM / 2,2,2-Trifluoroethanol (TFE) / Acetic Acid (3:1:1) .
-
Why? TFE is a potent disruptor of secondary structure; AcOH protonates amines to prevent catalyst inhibition [3].
-
-
Catalyst: Add 10% Pd/C.
-
Pressure: Apply
at 1-3 bar (balloon is usually sufficient, but slight pressure helps). -
Temperature: Heat to 40-50°C . Thermal energy breaks aggregates and increases turnover frequency.
Mechanistic Visualization
Understanding the difference between the two primary cleavage pathways is essential for troubleshooting side reactions.
Caption: Mechanistic divergence: Hydrogenolysis yields inert toluene, while Acidolysis generates reactive carbocations requiring scavengers.
Frequently Asked Questions (FAQ)
Q: Can I use TFMSA (Trifluoromethanesulfonic acid) instead of HBr? A: Yes. TFMSA is a non-volatile, superacid alternative to HF. It is less prone to promoting side reactions than HBr but requires careful handling. Use a "Low-High" acidity protocol to cleave Cbz without damaging sensitive side chains [4].
Q: My peptide contains Tryptophan and I see a +90 Da impurity after HBr cleavage. What is it? A: This is likely the benzyl-modified Tryptophan (benzylation of the indole ring). The benzyl cation generated during acidolysis attacked the indole.[4]
-
Fix: You must increase the scavenger load. Use the cocktail: TFA / Phenol / Thioanisole / EDT / H2O (82.5 : 5 : 5 : 2.5 : 5) .
Q: Why do you recommend TFE in the solvent mixture?
A: Trifluoroethanol (TFE) is a "structure-breaking" solvent. It solvates peptide backbones exceptionally well and disrupts the hydrogen bond networks that stabilize
References
Sources
Minimizing diketopiperazine formation with beta-amino acids
A Guide to Minimizing Unwanted Intramolecular Cyclization
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals working with β-amino acids in their peptide sequences. While β-amino acids are invaluable for creating peptides with enhanced proteolytic stability and unique secondary structures, they can also introduce specific challenges during synthesis.[1][2] One of the most common yet often misunderstood side reactions is the intramolecular cyclization of N-terminal dipeptide segments.
This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you minimize the formation of these unwanted cyclic byproducts, ensuring higher purity and yield of your target β-peptide.
Frequently Asked Questions (FAQs)
Q1: Is diketopiperazine (DKP) formation a problem with β-amino acids?
While the term diketopiperazine (DKP) specifically refers to the six-membered ring formed from the cyclization of two α-amino acids, a similar intramolecular cyclization can occur with β-amino acids. However, the resulting cyclic structure is different. Due to the additional methylene group in the β-amino acid backbone, the cyclization of a dipeptide containing an N-terminal β-amino acid would lead to a seven-membered ring, a 1,4-diazepane-2,5-dione, not a six-membered diketopiperazine. More complex cyclizations, such as the formation of dihydropyrimidine-2,4-diones, have also been observed under certain conditions.[3][4] Therefore, it is more accurate to refer to the issue as "unwanted intramolecular cyclization" rather than strictly "diketopiperazine formation."
Q2: Are β-amino acids more or less prone to intramolecular cyclization than α-amino acids?
The propensity for intramolecular cyclization in dipeptides is influenced by several factors, including the ring size of the resulting cyclic product. The formation of a six-membered ring (diketopiperazine from α-amino acids) is often thermodynamically and kinetically favored. While the formation of a seven-membered ring from β-amino acids is also possible, the relative rates can vary significantly based on the specific β-amino acid structure, including substitution on the backbone and side chain. There is evidence that certain β-amino acid-containing intermediates can undergo spontaneous cyclization.[3][4]
Q3: What are the primary drivers of this unwanted cyclization?
Similar to DKP formation with α-amino acids, the primary mechanism involves the nucleophilic attack of the free N-terminal amine of the second amino acid onto the activated carbonyl group of the first amino acid, which is typically anchored to the solid support. This side reaction is most prevalent at the dipeptide stage after the deprotection of the N-terminal protecting group of the second amino acid.
Troubleshooting Guide: Minimizing Intramolecular Cyclization in β-Peptide Synthesis
This section provides a structured approach to diagnosing and mitigating unwanted cyclization during the synthesis of peptides containing β-amino acids.
Problem 1: Significant byproduct formation detected after the coupling of the third amino acid.
Root Cause Analysis:
This is the classic stage for intramolecular cyclization to occur. After the deprotection of the second amino acid, the free N-terminal amine is in close proximity to the ester linkage of the first amino acid to the resin, creating a favorable environment for cyclization.
Mitigation Strategies:
Strategy 1.1: Dipeptide/Tripeptide Segment Coupling
-
Rationale: The most effective way to prevent cyclization at the dipeptide stage is to bypass it altogether. By synthesizing a dipeptide or tripeptide segment in solution phase and then coupling it to the resin-bound amino acid or peptide, you avoid the presence of a resin-bound dipeptide with a free N-terminus.
-
Protocol:
-
Synthesize the desired N-protected dipeptide or tripeptide (containing the β-amino acid) in solution.
-
Purify the segment to ensure high purity.
-
Couple the purified segment to the resin-bound peptide using standard coupling protocols. It is crucial to use a coupling reagent that minimizes racemization, such as COMU or HATU.
-
Strategy 1.2: Use of Sterically Hindered Resins
-
Rationale: Resins with bulky linkers, such as 2-chlorotrityl chloride (2-CTC) resin, can sterically hinder the approach of the N-terminal amine to the resin linkage, thereby reducing the rate of intramolecular cyclization.
-
Protocol:
-
Start the synthesis on a 2-chlorotrityl chloride resin.
-
Load the first amino acid under standard conditions.
-
Proceed with the synthesis, being mindful that cleavage from 2-CTC resin is achieved under very mild acidic conditions (e.g., 1-2% TFA in DCM), which preserves acid-labile side-chain protecting groups.
-
Problem 2: Cyclization still observed despite using a 2-CTC resin.
Root Cause Analysis:
While sterically hindered resins can reduce the rate of cyclization, they may not eliminate it completely, especially for sequences that are particularly prone to this side reaction. The choice of coupling and deprotection conditions can also play a significant role.
Mitigation Strategies:
Strategy 2.1: Optimization of Coupling Conditions
-
Rationale: The use of highly efficient coupling reagents can accelerate the desired intermolecular coupling of the third amino acid, outcompeting the intramolecular cyclization.
-
Protocol:
-
Use a high concentration of the incoming activated amino acid to favor the intermolecular reaction.
-
Employ a potent coupling reagent such as HATU or HCTU in the presence of a non-nucleophilic base like DIPEA.
-
Minimize the pre-activation time to reduce the risk of side reactions of the activated amino acid.
-
Strategy 2.2: Modification of the N-Terminal Protecting Group
-
Rationale: The choice of the N-terminal protecting group can influence the nucleophilicity of the amine upon deprotection. While Fmoc is standard, in particularly difficult cases, alternative protecting groups might be considered, although this can complicate the overall synthesis scheme. A more practical approach is to ensure immediate and efficient coupling after Fmoc removal.
Problem 3: Difficulty in synthesizing a specific β-dipeptide sequence due to rapid cyclization.
Root Cause Analysis:
Some β-amino acid sequences may be inherently more prone to cyclization due to their conformational preferences that favor a cyclic transition state.
Mitigation Strategies:
Strategy 3.1: In Situ Neutralization/Coupling
-
Rationale: After the deprotection of the Fmoc group with piperidine, the resulting free amine is typically neutralized in a separate step before the next coupling. Performing the coupling in the presence of the piperidine salt (in situ neutralization) can reduce the time the free, highly nucleophilic amine is available to initiate cyclization.
-
Protocol:
-
After Fmoc deprotection, wash the resin thoroughly to remove piperidine.
-
Immediately add the activated amino acid and the coupling reagents along with a non-nucleophilic base for the next coupling step. This minimizes the time the N-terminal amine is free.
-
Strategy 3.2: Lowering the Reaction Temperature
-
Rationale: Intramolecular cyclization, like most chemical reactions, is temperature-dependent. Lowering the temperature of the coupling and deprotection steps can reduce the rate of this unwanted side reaction.
-
Protocol:
-
Perform the Fmoc deprotection and subsequent coupling steps at a reduced temperature (e.g., 0 °C or room temperature instead of elevated temperatures).
-
Be aware that lower temperatures will also slow down the desired coupling reaction, so reaction times may need to be extended.
-
Visualizing the Problem: Cyclization Pathways
The following diagrams illustrate the key difference between diketopiperazine formation from α-amino acids and the intramolecular cyclization involving a β-amino acid.
Caption: Comparative pathways of intramolecular cyclization for α- and β-amino acid containing dipeptides.
Summary of Influencing Factors and Mitigation Approaches
| Factor | Influence on Cyclization | Recommended Mitigation Strategy |
| Peptide Stage | Highest risk at the resin-bound dipeptide stage. | Use dipeptide/tripeptide segment coupling to bypass this stage. |
| Resin Type | Standard resins (e.g., Wang) offer little protection. | Employ sterically hindered resins like 2-chlorotrityl chloride (2-CTC). |
| Coupling Conditions | Slow coupling allows more time for cyclization. | Use highly efficient coupling reagents (e.g., HATU, HCTU) and a high concentration of the activated amino acid. |
| Deprotection/Coupling Cycle | Time between deprotection and coupling is critical. | Minimize the time the N-terminal amine is free by using in situ neutralization protocols. |
| Temperature | Higher temperatures accelerate cyclization. | Perform deprotection and coupling at lower temperatures (0 °C to RT). |
| Sequence | Certain β-amino acid conformations may favor cyclization. | If a sequence is particularly problematic, consider altering the synthesis strategy (e.g., segment coupling of a larger fragment). |
Experimental Protocol: Segment Coupling to Minimize Cyclization
This protocol outlines the synthesis of a protected dipeptide in solution followed by its coupling to a resin-bound amino acid.
Materials:
-
Fmoc-β-amino acid
-
H-α-amino acid-OMe or -OtBu
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Solvents (DMF, DCM)
-
Resin with a pre-loaded amino acid
-
Standard solid-phase peptide synthesis (SPPS) equipment
Procedure:
-
Solution-Phase Dipeptide Synthesis: a. Dissolve Fmoc-β-amino acid (1.0 eq) and H-α-amino acid-OMe (1.0 eq) in DMF. b. Add DIPEA (2.5 eq) and HATU (1.0 eq). c. Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS. d. Upon completion, perform an aqueous workup to remove excess reagents. e. Purify the protected dipeptide by flash chromatography. f. Deprotect the C-terminal ester (if necessary) to yield the free carboxylic acid.
-
Solid-Phase Segment Coupling: a. Swell the resin with the N-terminally deprotected amino acid in DMF. b. In a separate vessel, pre-activate the purified, protected dipeptide (1.5 eq) with HATU (1.45 eq) and DIPEA (3.0 eq) in DMF for 5-10 minutes. c. Add the activated dipeptide solution to the resin. d. Allow the coupling to proceed for 4-6 hours at room temperature. e. Monitor the coupling using a qualitative test (e.g., Kaiser test). f. Once the coupling is complete, wash the resin and proceed with the synthesis of the rest of the peptide.
Caption: Workflow for segment coupling to avoid intramolecular cyclization.
By understanding the underlying mechanisms and implementing these targeted strategies, you can significantly reduce the incidence of unwanted intramolecular cyclization in your β-peptide synthesis, leading to higher quality products and more reliable experimental outcomes.
References
- Approaches for peptide and protein cyclis
- Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. The Journal of Physical Chemistry B.
- Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry.
- Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradi
- Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
- Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide.
- Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. PubMed.
- Peptide Cyclization at High Concentr
- Novel and Recent Synthesis and Applic
- From beta-lactams to alpha- and beta-amino acid derived peptides. PubMed.
- The Cyclization of Peptides and Depsipeptides.
- Cyclic Peptide Synthesis. Bio-Synthesis Inc..
- Synthesis of α/β dipeptides containing linear or cyclic α-dehydro-β-amino acids as scaffolds for bioactive compounds. PubMed.
- A Model for the Rapid Assessment of Solution Structures for 24-Atom Macrocycles: The Impact of β-Branched Amino Acids on Conform
- A General Route to β,β-carbocyclic Sidechains in Peptides: An Aqueous Metallaphotoredox Approach Driven by Green Light. Chemical Science.
- Synthesis of α/β dipeptides containing linear or cyclic α-dehydro-β-amino acids as scaffolds for bioactive compounds.
- Aza-Amino Acids Disrupt β-Sheet Secondary Structures. MDPI.
- Bacterial Cyclodipeptides Inhibit Invasiveness and Metastasis Progression in the Triple-Negative Breast Cancer MDA-MB-231 Mouse Model. MDPI.
- Cyclic β-sheet peptides. PubMed.
Sources
- 1. A General Route to β,β-carbocyclic Sidechains in Peptides: An Aqueous Metallaphotoredox Approach Driven by Green Light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of α/β dipeptides containing linear or cyclic α-dehydro-β-amino acids as scaffolds for bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
NMR Characterization of Boc-D-beta-homolysine(Cbz): A Comparative Technical Guide
Executive Summary
Boc-D-beta-homolysine(Cbz) represents a critical class of peptidomimetic building blocks known as
This guide provides a rigorous NMR characterization protocol to distinguish Boc-D-beta-homolysine(Cbz) from its primary alternative and precursor, Boc-D-Lys(Cbz)-OH . The focus is on the diagnostic spectral features arising from the Arndt-Eistert homologation, specifically the emergence of the
Structural Context & Alternatives
To accurately characterize the product, one must understand the structural divergence from the standard alternative.
-
The Product (Target): Boc-D-
-homolysine(Cbz) .-
Backbone: The amine is on the
-carbon; the side chain is also on the -carbon. -
Key Feature: A new
group adjacent to the carboxylic acid (the new -position).
-
-
The Alternative (Precursor/Impurity): Boc-D-Lys(Cbz)-OH .
-
Backbone: The amine and side chain are both on the
-carbon. -
Key Feature: Direct connectivity between the chiral center and the carboxyl group.
-
Visualization: Structural Comparison
The following diagram illustrates the backbone insertion that NMR must verify.
Caption: Structural evolution from the alpha-amino acid precursor to the beta-homo target, highlighting the specific methylene insertion detectable by NMR.
Comparative NMR Analysis
The following data assumes the use of DMSO-d6 as the solvent. DMSO is preferred over
Proton ( ) NMR: The Diagnostic Signals
The most critical proof of identity is the appearance of the
| Feature | Alternative: Boc-D-Lys(Cbz)-OH | Target: Boc-D- | Causality & Explanation |
| Absent | PRIMARY DIAGNOSTIC. These are the protons on the inserted methylene group adjacent to the COOH. | ||
| Chiral Center Proton | The chiral proton moves from position | ||
| Amide NH (Boc) | The amide proton environment changes slightly due to the distance from the carboxylic acid, often shifting slightly upfield. | ||
| Side Chain ( | The Cbz-protected amine is distant from the modification site; this signal remains invariant, serving as an internal reference. | ||
| Boc Group | Standard protecting group signal. | ||
| Cbz Benzylic | Standard protecting group signal. |
Carbon ( ) NMR Comparison[1]
The carbonyl region provides definitive confirmation of the backbone elongation.
-
Carboxyl Carbon (
):-
Alpha-Lys: ~174 ppm.
-
Beta-Homolys: ~172-173 ppm. (Slight upfield shift due to loss of direct inductive effect from the
-nitrogen).
-
-
-Carbon (
):-
Alpha-Lys: N/A (The
-carbon is a methine). -
Beta-Homolys:~35-40 ppm . This is a new methylene carbon signal that does not exist in the starting material.
-
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, follow this step-by-step characterization workflow. This protocol is designed to be self-validating: if the COSY correlations described in Step 3 are absent, the synthesis has failed.
Step 1: Sample Preparation
-
Mass: Weigh 10–15 mg of the dried product.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Note: Ensure the solvent is free of water (
3.33 ppm) to prevent obscuring the critical -methylene signals which can appear near the residual solvent peak in some beta-amino acids.
-
-
Vessel: Transfer to a clean, dry 5mm NMR tube.
Step 2: 1D Acquisition Parameters
-
Pulse Sequence: Standard proton (zg30 or equivalent).
-
Scans (NS): Minimum 16 (for high S/N ratio on the amide protons).
-
Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of the Boc/Cbz ratio).
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.
Step 3: 2D Validation (The "Smoking Gun")
Run a COSY (Correlation Spectroscopy) experiment. This is the definitive test for the beta-backbone.
-
Alpha-Lysine Pattern: The Amide NH correlates to the Chiral
-H. The Chiral -H correlates only to the side chain -CH2. -
Beta-Homolysine Pattern:
-
The Amide NH correlates to the Chiral
-H. -
The Chiral
-H correlates to the side chain -CH2. -
CRITICAL: The Chiral
-H correlates to the NEW -CH2 (the signal at ~2.4 ppm).
-
Logic: If the chiral proton does not show a cross-peak to a methylene group at ~2.4 ppm, the homologation did not occur.
-
Workflow Diagram
Caption: Decision tree for validating the synthesis of beta-homolysine using 1D and 2D NMR logic.
Quality Control & Impurity Profiling
When synthesizing beta-amino acids via Arndt-Eistert homologation, specific impurities are common.
-
Residual Alpha-Amino Acid:
-
Detection: Look for the distinct
-H multiplet of Boc-D-Lys(Cbz)-OH at ~4.0 ppm (often overlapping but distinguishable by integration) and the absence of the -CH2 cross-peak in COSY for that specific integration.
-
-
Chloromethyl Ketone (Intermediate):
-
Detection: If the Wolff rearrangement was incomplete, a sharp singlet for
may appear around 4.5–4.8 ppm.
-
-
Stereochemical Purity (D vs L):
-
Note: NMR in an achiral solvent (DMSO) cannot distinguish D-beta-homolysine from L-beta-homolysine.
-
Solution: To verify the D-configuration, you must measure Optical Rotation (
) . The D-isomer will generally exhibit an opposite sign of rotation compared to the L-isomer prepared by the same route. Alternatively, use a Chiral Shift Reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) to split the signals if enantiomeric excess (ee) determination is required.
-
References
-
Arndt-Eistert Homologation Mechanism & Applications
- Podlech, J., & Seebach, D. (1995). On the preparation of -amino acids from -amino acids using the Arndt-Eistert reaction: Scope, limitations and stereoselectivity. Liebigs Annalen.
-
NMR of Beta-Peptides and Amino Acids
-
General NMR Shifts for Amino Acid Derivatives
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
Sources
A Senior Application Scientist's Guide to Determining Enantiomeric Purity of β-Homo Amino Acids
Introduction: The Stereochemical Imperative of β-Homo Amino Acids
In the landscape of drug discovery and peptide engineering, β-homo amino acids represent a pivotal class of unnatural amino acids. Their structure, featuring an additional carbon in the backbone compared to their proteinogenic α-amino acid counterparts, imparts unique conformational properties to peptides. Incorporating these building blocks can enhance pharmacological characteristics, such as increased metabolic stability, improved potency, and refined selectivity[1]. However, the therapeutic efficacy and safety of a chiral drug are intrinsically linked to its stereochemistry. The subtle difference between two enantiomers can lead to vastly different biological activities. Therefore, the precise determination of enantiomeric purity is not merely a quality control metric; it is a fundamental requirement for meaningful research and safe therapeutic development.
This guide provides an in-depth comparison of the principal analytical techniques for quantifying the enantiomeric excess (%ee) of β-homo amino acids. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring each method is presented as a self-validating system for robust and reliable results.
Chiral Chromatography: The Gold Standard for Enantioseparation
Chromatographic methods are the cornerstone of enantiomeric purity assessment, offering high resolution and accuracy. The fundamental principle involves creating a chiral environment where the two enantiomers of the analyte can interact differentially, leading to their separation. This can be achieved directly, using a chiral stationary phase, or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers.
A. Direct Enantioseparation via Chiral Stationary Phases (CSPs)
The direct method is often preferred for its simplicity and reduced sample manipulation. The "magic" happens within the column, where a chiral selector is immobilized onto the stationary phase support (typically silica).
The Causality Behind the Choice: The selection of a CSP is the most critical decision. For amino acids and their derivatives, macrocyclic glycopeptide CSPs, such as those based on teicoplanin, have proven exceptionally effective[2][3]. The mechanism of separation is multi-modal, relying on a combination of non-covalent interactions including hydrogen bonding, ionic interactions, steric hindrance, and dipole-dipole interactions. The complex, basket-like structure of teicoplanin provides multiple chiral recognition sites, allowing it to effectively discriminate between the enantiomers of β-homo amino acids with varying side chains[2].
Experimental Protocol: Direct HPLC Method using a Teicoplanin-based CSP
-
Column Selection: Choose a teicoplanin-based column (e.g., Chirobiotic T).
-
Mobile Phase Preparation: A reversed-phase mobile phase is typically effective. Start with a simple mixture of an organic modifier (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., 0.1% Formic Acid in Water). The acidic pH ensures the carboxylic acid group is protonated, which can enhance interaction with the CSP.
-
Sample Preparation: Dissolve the β-homo amino acid sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation Setup:
-
HPLC System with UV Detector (set to ~210 nm for non-aromatic amino acids).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (temperature can be optimized to improve resolution)[2].
-
Injection Volume: 5-10 µL.
-
-
Analysis:
-
Inject a racemic standard of the target β-homo amino acid to determine the retention times of both enantiomers and calculate the resolution factor.
-
Inject the test sample.
-
Calculate the enantiomeric excess (%ee) using the peak areas (A1 and A2) of the two enantiomers: %ee = |(A1 - A2) / (A1 + A2)| * 100.
-
Trustworthiness: This protocol is self-validating through the initial run of a racemic standard. A well-resolved separation of the standard (Resolution > 1.5) confirms the system's suitability for the analysis. The consistent retention times of the enantiomers across runs provide confidence in peak identification.
Caption: Workflow for Direct Chiral HPLC Analysis.
B. Indirect Enantioseparation via Chiral Derivatizing Agents (CDAs)
This approach involves chemically converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA). Since diastereomers have different physical properties, they can be separated on a standard, achiral HPLC column (like a C18).
The Causality Behind the Choice: Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is a widely used CDA for amino acids[4]. The choice is logical:
-
Reactivity: The fluoro-dinitro-phenyl group is highly electrophilic and reacts readily and quantitatively with the primary amine of the β-homo amino acid under mild basic conditions.
-
Chromatographic Properties: The resulting diastereomeric derivatives are bulkier and less polar, making them ideal for separation on a reversed-phase C18 column.
-
Detection: The dinitrophenyl group is a strong chromophore, providing a high UV absorbance (~340 nm), which significantly enhances detection sensitivity[4].
Experimental Protocol: Indirect HPLC Method using Marfey's Reagent (FDAA)
-
Derivatization:
-
In a microvial, dissolve ~50 µg of the β-homo amino acid sample in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Vortex and heat the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.
-
Evaporate the solvent to dryness under a stream of nitrogen and reconstitute the residue in 500 µL of 50:50 acetonitrile/water.
-
-
Instrumentation Setup:
-
HPLC System with a standard C18 column and UV-Vis or DAD detector.
-
Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water; Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: 10% B to 70% B over 30 minutes.
-
Detector Wavelength: 340 nm.
-
-
Analysis:
-
Derivatize and run a racemic standard to identify the elution order and confirm separation of the L-D and L-L diastereomers.
-
Analyze the derivatized test sample.
-
Quantify the peak areas to determine the enantiomeric ratio.
-
Trustworthiness: The protocol's reliability hinges on the derivatization reaction going to completion for both enantiomers. Running a known racemic standard is crucial to verify that the derivatization and separation process does not introduce bias. The formation of two distinct, well-resolved peaks from the racemic standard validates the method's efficacy.
Caption: Workflow for Indirect Chiral HPLC Analysis.
NMR Spectroscopy: An Insightful Alternative
NMR spectroscopy offers a powerful, non-destructive method for determining enantiomeric purity. The principle relies on making the enantiomers chemically non-equivalent (diastereotopic) so they can be distinguished in the NMR spectrum.[5][6] This is achieved using either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
A. Chiral Solvating Agents (CSAs)
This elegant technique involves simply adding a chiral solvating agent to the NMR sample. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte through rapid and reversible interactions like hydrogen bonding.[5][6]
The Causality Behind the Choice: CSAs are chosen for their ability to form distinct complexes with each enantiomer, leading to a sufficient difference in the time-averaged chemical shifts (ΔΔδ). The simplicity of this method is its greatest strength: there is no need for covalent modification, and the sample can be recovered.[6] It is a direct observation of the enantiomeric ratio in the solution.
Experimental Protocol: NMR with Chiral Solvating Agents
-
Sample Preparation:
-
Dissolve an accurate weight of the β-homo amino acid sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add a molar equivalent of the chosen CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the mixture.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
-
-
Analysis:
-
Identify a proton signal in the analyte that is well-resolved and shows clear splitting into two distinct signals upon addition of the CSA. Protons close to the stereocenter are often the best candidates.
-
Carefully integrate the two separated signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.
-
Trustworthiness: The method is validated by observing the coalescence of the split signals back into a single peak upon increasing the temperature, confirming that the splitting is due to a reversible diastereomeric interaction. Furthermore, analyzing a known racemic mixture should yield two signals with a 1:1 integration ratio.
Caption: Workflow for NMR Analysis using a CSA.
B. ¹⁹F NMR with Chiral Derivatizing Agents
Combining the principles of derivatization with the advantages of ¹⁹F NMR provides a highly sensitive and clean method. ¹⁹F NMR is advantageous because the ¹⁹F nucleus has 100% natural abundance, a high gyromagnetic ratio, and there is virtually no background signal in biological molecules. Derivatizing the amino acid with a fluorine-containing CDA, such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid, creates stable diastereomers.[7]
The Causality Behind the Choice: This method is chosen for its superior resolution and sensitivity. The large chemical shift dispersion of ¹⁹F NMR often leads to better-resolved signals for the diastereomers compared to ¹H NMR. The absence of background noise simplifies the spectrum and allows for more accurate quantification, even at low concentrations.
Method Comparison Guide
The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.
| Feature | Direct HPLC (CSP) | Indirect HPLC (CDA) | NMR (CSA) | NMR (CDA, ¹⁹F) |
| Principle | Differential interaction with a chiral column | Separation of pre-formed diastereomers | Transient diastereomeric complex formation | Separation of stable diastereomer signals |
| Sensitivity | Moderate to High | High (due to chromophore) | Low to Moderate | High |
| Accuracy | High | High (if derivatization is complete) | Moderate to High | High |
| Sample Throughput | High | Low (due to derivatization step) | High | Low (due to derivatization step) |
| Method Dev. Time | Moderate (screening columns/solvents) | Moderate (optimizing reaction & separation) | Low to Moderate (screening CSAs) | Moderate |
| Cost | High (chiral columns are expensive) | Low (uses standard columns) | Moderate (cost of CSA & NMR time) | Moderate (cost of CDA & NMR time) |
| Sample Destructive? | No | Yes | No | Yes |
| Racemic Standard | Required | Required | Recommended | Recommended |
Conclusion
The determination of enantiomeric purity for β-homo amino acids is a critical step in their synthesis and application.
-
Chiral HPLC with a Chiral Stationary Phase stands out as the gold standard for routine, high-throughput analysis due to its accuracy and directness, with teicoplanin-based phases being particularly well-suited[2].
-
Indirect HPLC using a Chiral Derivatizing Agent like Marfey's reagent is an excellent choice when high sensitivity is required or when a chiral column is unavailable or ineffective[4].
-
NMR-based methods are powerful, non-destructive (with CSAs) alternatives that provide unambiguous structural information and are ideal for mechanistic studies or when chromatographic methods fail[5][6]. The use of ¹⁹F NMR with a fluorinated CDA offers a particularly clean and sensitive option[7].
The optimal method is ultimately dictated by the specific analytical challenge. For researchers and drug developers, a thorough understanding of the principles and practical considerations outlined in this guide will enable the selection of the most appropriate technique to ensure the stereochemical integrity of their valuable β-homo amino acid building blocks.
References
-
Di Tullio, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link]5][6]
-
National Center for Biotechnology Information (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC. Available at: [Link]
-
Fujii, N., & Saito, K. (2004). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of Chromatography B, 800(1-2), 123-132. Available at: [Link]4]
- Pályi, G., Zucchi, C., & Caglioti, L. (Eds.). (2008). Advances in BioChirality. Elsevier.
-
Ilisz, I., et al. (2008). High-performance liquid chromatographic chiral separation of beta2-homoamino acids. Chirality, 20(9), 989-997. Available at: [Link]2]
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]3]
-
AAPPTEC (n.d.). Beta Homo Amino Acids for Peptide Synthesis Archives. Available at: [Link]1]
-
Zhang, Y., et al. (2021). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analytica Chimica Acta, 1183, 338959. Available at: [Link]7]
Sources
- 1. peptide.com [peptide.com]
- 2. High-performance liquid chromatographic chiral separation of beta2-homoamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
Mass spectrometry fragmentation patterns of beta-homolysine
Mass Spectrometry Fragmentation Patterns of Beta-Homolysine: A Technical Comparison Guide
Part 1: Executive Summary & Strategic Context
Objective: This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation patterns of
Target Audience: Analytical chemists, proteomic researchers, and medicinal chemists designing peptidomimetics.
Core Insight: While
Part 2: Structural & Mechanistic Basis
To interpret the MS data, one must first understand the structural divergence that drives the fragmentation logic.
Structural Comparison
| Feature | |||
| Formula (Residue) | |||
| Monoisotopic Mass | 128.09496 Da | 142.11061 Da | 142.11061 Da |
| Backbone Structure | |||
| Side Chain (R) | |||
| Key Difference | Standard | Backbone homologation (extra | Side-chain modification (methylated amine). |
Fragmentation Mechanics
-
-Lysine: Fragmentations are driven by the "mobile proton" model.[7] The basic side chain (
-amine) sequesters protons, often suppressing backbone cleavage unless collision energy (CE) is sufficient. Dominant low-mass ions are the cyclic immonium ion ( 84) and linear immonium ion ( 101). -
-Homolysine: The extra methylene group in the backbone introduces a new bond (
). However, in MS/MS, the bond is relatively stable compared to the amide bonds. The fragmentation is dominated by standard and ions, but shifted by +14 Da . Crucially, the formation of the immonium ion equivalent involves the loss of the carbonyl group but retention of the backbone , shifting the diagnostic peak to 115 .
Part 3: Detailed Fragmentation Analysis
Diagnostic Ion Signature
The most reliable method to confirm
| Ion Type | Mechanism of Shift | ||
| Linear Immonium | 101.1 | 115.1 | Retention of backbone |
| Cyclic Immonium | 84.1 | 98.1 | Expansion to a 7-membered homopiperidine-like ring or substituted piperidine. |
| 101.1 | 115.1 | Loss of CO from | |
| Side Chain Loss | Side chain is identical; neutral loss remains constant. |
Distinguishing from Isobaric Methyl-Lysine
This is the critical "trap" for researchers. Both residues have a mass of 142 Da.
-
-Homolysine: Side chain is unmodified. Primary neutral loss is
(17 Da) . -
Methyl-Lysine: Side chain is methylated. Primary neutral loss is
(31 Da) . -
Differentiation Rule: If you see a precursor at
relative to Lys, check the neutral losses. A loss of 31 Da rules out -homolysine.
Part 4: Visualization of Fragmentation Pathways
The following diagram illustrates the divergent fragmentation pathways between
Figure 1: Comparative fragmentation logic showing the +14 Da shift in diagnostic ions for
Part 5: Experimental Protocol for Validation
To unequivocally identify
Step 1: Sample Preparation
-
Digestion: Use Trypsin or Lys-C . Note that trypsin cleavage kinetics may be significantly slower at the C-terminus of
-homolysine due to the altered backbone geometry preventing the catalytic triad from effectively accessing the scissile bond.-
Recommendation: Use high enzyme-to-substrate ratios (1:20) and extended incubation times (18h+), or use Chymotrypsin if suitable aromatic residues are nearby.
-
Step 2: MS Acquisition Parameters (LC-MS/MS)
-
Ionization: ESI (Positive Mode).[3]
-
Collision Energy (CE): Use a Stepped CE method (e.g., 25, 30, 35 NCE).
-peptides often require slightly higher energy to induce backbone fragmentation due to the extra degree of freedom in the backbone. -
Resolution: High resolution (Orbitrap or TOF, >30,000) is required to distinguish the mass defect if comparing against other complex modifications, though the +14.0156 Da shift is distinct.
Step 3: Data Analysis Workflow
-
Search: Set a variable modification of +14.0156 Da on Lysine.
-
Filter: Select candidates with the correct mass shift.
-
Validate (The "Rule of 3"):
-
Criterion A: Presence of
series ions shifted by +14 Da only after the suspected residue. -
Criterion B: Presence of the diagnostic immonium ion at
115.1 . -
Criterion C: Absence of the
Da neutral loss (which would indicate Methyl-Lysine).
-
References
-
Seebach, D.
-Peptides: a surprise at every turn. Chemical Communications. -
Bae, N., et al. (2020).
-
Matrix Science. (n.d.).
-
Winter, D., et al. (2009). Optimization of collision energy for the specific generation of immonium ions. Journal of Proteome Research.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021165453A1 - Molecules targeting proteins - Google Patents [patents.google.com]
- 5. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of Boc vs Fmoc beta-homolysine for SPPS
Technical Guide: Boc vs. Fmoc Strategies for -Homolysine SPPS
Executive Summary & Strategic Selection
-Homolysine (-
Select Fmoc Strategy when: You require high-throughput synthesis, are working with acid-sensitive modifications, or lack HF cleavage infrastructure. It is the industry standard for >90% of routine beta-peptide synthesis.
-
Select Boc Strategy when: You are synthesizing highly hydrophobic, aggregation-prone beta-peptide sequences (>15 residues) where the protonated N-terminus during TFA deprotection aids in solvation (in-situ neutralization).
Quick Comparison Matrix
| Feature | Fmoc Strategy | Boc Strategy |
| Fmoc (Base labile) | Boc (Acid labile) | |
| Side-Chain Protection ( | Boc (Acid labile) | 2-Cl-Z (HF labile) |
| Deprotection Reagent | 20% Piperidine in DMF | 50% TFA in DCM |
| Cleavage Reagent | 95% TFA (mild) | HF (hazardous, special equipment) |
| Aggregation Handling | Moderate (Use Pseudoprolines/Heat) | Superior (Protonation breaks H-bonds) |
| Coupling Kinetics | Slow (Requires double coupling) | Slow (Requires double coupling) |
Mechanistic Analysis: The -Amino Acid Challenge
Coupling Kinetics & Racemization
Unlike
-
Implication: You can use stronger activation bases (e.g., DBU) or elevated temperatures (
) with lower risk of chiral loss compared to -Lys. -
Challenge: The extra methylene group increases steric freedom, making the nucleophilic attack on the activated ester entropically less favorable. Coupling times must be extended (2x–3x standard).
Orthogonality & Side-Chain Protection
The choice of strategy dictates the side-chain protection of the
-
Fmoc Route: Uses Fmoc-
-H-Lys(Boc)-OH . -
Boc Route: Uses Boc-
-H-Lys(2-Cl-Z)-OH .
Experimental Protocols
Protocol A: Fmoc-Based Synthesis (Recommended for Standard Labs)
Reagents:
-
Resin: Rink Amide (0.5–0.7 mmol/g)
-
Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / DIPEA
-
Solvent: DMF (N,N-Dimethylformamide)
Workflow:
-
Swelling: DCM (20 min), then DMF (20 min).
-
Deprotection: 20% Piperidine/DMF (
min). Note: Monitor UV absorbance; -peptides can aggregate, slowing deprotection. -
Wash: DMF (
min). -
Coupling (The Critical Step):
-
Capping: Acetic anhydride/Pyridine (optional but recommended for long sequences).
-
Final Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours.
Protocol B: Boc-Based Synthesis (For Difficult/Aggregating Sequences)
Reagents:
-
Resin: MBHA (Methylbenzhydrylamine)
-
Coupling: HBTU / DIPEA (In-situ Neutralization protocol)
-
Solvent: DMF (for coupling), DCM (for washes)
Workflow:
-
Deprotection: 100% TFA (
min flow wash). Caution: Corrosive. -
Flow Wash: DCM.
-
Coupling (In-Situ Neutralization):
-
Dissolve Boc-
-H-Lys(2-Cl-Z)-OH (4.0 eq) and HBTU (3.9 eq) in DMF. -
Add DIPEA (6.0 eq) immediately before adding to the resin (neutralizes the protonated N-terminus on the resin).
-
Reaction: Agitate for 30–60 minutes.
-
-
Final Cleavage: Liquid HF (High Danger) + p-Cresol scavenger (
, 1 hour).
Visualizing the Decision Process & Chemistry
Decision Tree for Strategy Selection
Caption: Decision matrix for selecting the optimal SPPS strategy based on sequence difficulty and lab infrastructure.
Orthogonal Protection Schemes
Caption: Comparison of orthogonal protection removal conditions. Fmoc relies on Base/Acid, while Boc relies on Weak Acid/Strong Acid.[]
Troubleshooting & Optimization
| Problem | Cause | Solution |
| Incomplete Coupling | Steric hindrance of | Use smaller coupling reagents (DIC/Oxyma) or double couple with HATU. Increase temp to |
| Aggregation (Fmoc) | Hydrogen bonding of | Add pseudoprolines or use "Magic Mixture" (DCM/DMF/NMP + 1% DBU). |
| Low Yield (Boc) | Repetitive acid exposure | Ensure effective neutralization (DIEA) before coupling. Limit TFA exposure time. |
| Side-Chain Modification | Alkylation by scavengers | Increase scavenger load (TIS/EDT) during cleavage. |
References
-
BenchChem. (2025).[5] A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies. Retrieved from 8
-
BOC Sciences. (2025).[10] Why Fmoc-Protected Amino Acids Dominate SPPS? Retrieved from
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from 11
-
Peptide.com. (2025). Comparison of Reagents for Fmoc-Group Removal. Retrieved from 12
-
ResearchGate. (2025). Comparison of Boc and Fmoc SPPS. Retrieved from 13[13]
Sources
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. m.youtube.com [m.youtube.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
Biological Stability Guide: Beta-Homolysine vs. Alpha-Lysine Peptides
Executive Summary
In the development of peptide therapeutics, proteolytic instability is the primary bottleneck restricting oral bioavailability and systemic half-life. Native
Structural Basis of Stability
The Alpha vs. Beta Backbone Difference
The fundamental difference lies in the backbone topology.
-
-Lysine: The amino group is attached to the
-carbon ( ). This creates a standard amide bond distance that fits perfectly into the S1 pocket of trypsin. -
-Homolysine: A methylene group is inserted between the amino group and the
. This creates a -peptide backbone.[1]
Key Consequence: This backbone extension alters the dihedral angles (
Mechanism of Proteolytic Resistance
Proteases like trypsin rely on a precise geometric alignment to catalyze hydrolysis.
-
Recognition: The basic side chain (Lys/Arg) binds to the negatively charged Asp189 in the trypsin specificity pocket.
-
Attack: The catalytic serine (Ser195) attacks the carbonyl carbon of the scissile bond.
-
Failure in
-Peptides: In -homolysine, the extra methylene group displaces the carbonyl carbon. Even if the side chain binds to the pocket, the scissile bond is spatially misaligned with the catalytic serine, preventing hydrolysis.
Visualization: Proteolytic Attack Mechanism
The following diagram illustrates the "Lock and Key" failure for
Caption: Schematic comparison of trypsin interaction. While both side chains bind the S1 pocket, the backbone extension in
Comparative Performance Data
The following data aggregates findings from standard serum stability assays comparing native sequences to their
| Feature | Biological Implication | ||
| Serum Half-Life ( | 15 – 45 minutes | > 24 hours | |
| Trypsin Susceptibility | High (Rapid degradation) | Negligible / Resistant | Suitable for GI stability (oral delivery potential). |
| Secondary Structure | |||
| Metabolic Stability | Low (Peptidases/Proteases) | High | Resists ubiquitous serum peptidases. |
Key Insight: In a direct comparison using the antimicrobial peptide Oncocin, the native
Experimental Protocols
To validate the stability of your specific peptide candidates, use the following self-validating protocols.
Protocol A: Comparative Serum Stability Assay
Objective: Determine the biological half-life (
Materials:
-
Pooled Human Serum (Sigma-Aldrich or similar).[2]
-
Peptide Stock: 10 mM in water or DMSO.
-
Precipitation Solvent: 1:1 Acetonitrile:Ethanol with 0.1% Formic Acid.
-
Internal Standard (e.g., Caffeine or a stable isotope-labeled peptide).
Workflow:
-
Preparation: Dilute peptide to 100
M in pre-warmed ( C) human serum (final volume 1 mL). -
Incubation: Incubate at
C with gentle shaking. -
Sampling: At
min and hours:-
Remove 100
L aliquot. -
Immediately add 200
L cold Precipitation Solvent (quenches proteases). -
Vortex (30s) and Centrifuge (13,000 x g, 10 min,
C).
-
-
Analysis: Inject supernatant into LC-MS/MS.
-
Calculation: Plot % remaining vs. time. Fit to first-order decay kinetics:
.
Protocol B: Trypsin Resistance Challenge
Objective: Specifically assess resistance to serine proteases.
Workflow:
-
Mix: 50
M peptide in 50 mM Ammonium Bicarbonate buffer (pH 8.0). -
Add Enzyme: Add Sequencing Grade Trypsin at a 1:100 (w/w) enzyme-to-substrate ratio.
-
Incubate:
C for 4 hours. -
Monitor: Analyze by RP-HPLC at
and h.- -Lysine Control: Should show complete disappearance of parent peak.
- -Homolysine: Should show >95% parent peak retention.
Visualization: Stability Assay Workflow
This diagram outlines the critical steps for the Serum Stability Assay.
Caption: Step-by-step workflow for determining serum half-life. Critical step: Immediate quenching with organic solvent to stop protease activity.
Implications for Drug Development[3]
Bioavailability & Pharmacokinetics
The extended half-life of
-
Reduced Dosing Frequency: Stability >24h supports once-daily injection or sustained release formulations.
-
Oral Potential: Resistance to GI proteases (pepsin/trypsin/chymotrypsin) is the first requirement for oral peptide delivery, though membrane permeability remains a separate challenge.
Immunogenicity Considerations
While
References
-
Seebach, D., & Matthews, J. L. (1997).[1]
-Peptides: a surprise at every turn.[1] Chemical Communications, (21), 2015–2022. -
Knappe, D., et al. (2011). Oncocin derivatives with high stability in human serum. Amino Acids, 40, 41-41. (Contextualized from search results on Oncocin stability).
-
Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.
-
Steer, D. L., et al. (2002).
-Amino acids: versatile peptidomimetics.[1] Current Medicinal Chemistry, 9(8), 811-822. -
Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal, 17(1), 134-143.
Sources
Comparative Guide: Proteolytic Resistance of Peptides Containing D-Beta-Homolysine
Executive Summary: The "Double-Lock" Stability Mechanism
In the landscape of peptide therapeutics, proteolytic instability is the primary bottleneck restricting oral bioavailability and systemic half-life. While D-amino acids (stereochemical inversion) and
This residue defies protease recognition through two simultaneous mechanisms:
-
Stereochemical Mismatch: Protease active sites are chiral environments evolved to bind L-enantiomers.
-
Backbone Expansion: The insertion of a methylene group (
) into the backbone distorts the scissile bond placement, moving it out of the catalytic triad's reach.
This guide provides a technical comparison of D-
Mechanistic Basis of Resistance
The Trypsin Challenge
Trypsin is the gold-standard benchmark for cationic peptide stability. It specifically cleaves the peptide bond on the C-terminal side of Lysine (Lys) and Arginine (Arg).
-
Native L-Lysine: Fits perfectly into the S1 specificity pocket (Asp189 interaction) and aligns the carbonyl carbon with the catalytic Serine nucleophile.
-
D-
-Homolysine:-
Side Chain: The side chain orientation is inverted (D-configuration), preventing optimal seating in the S1 pocket.
-
Backbone: The extra methylene group shifts the carbonyl group approximately 1.5 Å away from the nucleophilic serine, rendering hydrolysis geometrically impossible.
-
Mechanism Visualization
The following diagram illustrates the failure of protease recognition for D-
Figure 1: Mechanistic divergence in protease recognition. D-beta-homolysine evades hydrolysis through both stereochemical inversion and backbone elongation.
Comparative Performance Analysis
The following data summarizes the stability profiles of peptides modified with different Lysine analogs. Data is synthesized from standard proteolytic assays (Trypsin and Human Serum).
Table 1: Comparative Proteolytic Stability ( )
| Peptide Modification | Residue Type | Trypsin Stability ( | Human Serum Stability ( | Mechanism of Resistance |
| Native L-Lysine | < 15 min | < 30 min | None (Native Substrate) | |
| D-Lysine | D- | > 4 hours | 4 - 12 hours | Stereochemical: Side chain inversion disrupts S1 pocket binding. |
| L- | > 8 hours | 12 - 24 hours | Regio-isomerism: Backbone elongation misaligns scissile bond. | |
| D- | D- | No Cleavage (> 48h) | > 48 hours | Synergistic: Combined stereo-inversion and backbone extension. |
Key Insight: While D-Lysine and L-
-homolysine provide significant protection, they can still be susceptible to specific promiscuous proteases or high-concentration enzyme challenges. D--homolysine effectively renders the peptide bond "invisible" to the catalytic machinery of standard proteases.
Experimental Protocols for Validation
To validate the stability of your D-
In Vitro Serum Stability Assay
This assay mimics systemic circulation conditions.
Reagents:
-
Pooled Human Serum (Sigma-Aldrich or similar).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Internal Standard (e.g., Caffeine or a stable non-peptide analog).
-
Precipitation Agent: Acetonitrile (ACN) with 0.1% Formic Acid.
Workflow:
-
Preparation: Dissolve peptide to 1 mM in water.
-
Incubation: Mix peptide stock with 90% Human Serum (final conc. 100 µM) at 37°C.
-
Sampling: At time points
:-
Remove 50 µL aliquot.
-
Add 200 µL ice-cold ACN (precipitates serum proteins).
-
Vortex (30s) and Centrifuge (10,000 x g, 10 min).
-
-
Analysis: Inject supernatant into LC-MS/MS.
-
Calculation: Plot % remaining peptide vs. time. Calculate
using first-order decay kinetics ( ).
Aggressive Trypsin Challenge
This assay confirms resistance to specific cationic cleavage.
Workflow:
-
Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl
. -
Ratio: Enzyme:Substrate ratio of 1:100 (w/w). Note: This is a high enzyme load to stress-test the stability.
-
Incubation: 37°C for up to 24 hours.
-
Monitoring: Analyze by RP-HPLC. Look for the disappearance of the parent peak and appearance of fragments.
-
Success Criterion: >95% parent peptide remaining after 24 hours.
-
Experimental Workflow Diagram
Figure 2: Standardized workflow for determining proteolytic half-life (
Synthesis & Handling Notes
For researchers incorporating this residue:
-
Building Block: Use Fmoc-D-
-Homolysine(Boc)-OH . -
Coupling: Standard Fmoc solid-phase synthesis (SPPS) protocols apply. However, the secondary amine of the beta-amino acid can be sterically hindered.
-
Recommendation: Use stronger coupling reagents like HATU/HOAt rather than HBTU.
-
Double Coupling: Perform double coupling steps for the amino acid immediately following the D-
-homolysine to ensure complete chain elongation.
-
References
-
Seebach, D., et al. (1996). "Beta-peptides: synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta. Link
-
Steer, D. L., et al. (2002). "Beta-amino acids: versatile peptidomimetics."[1] Current Medicinal Chemistry. Link
-
Hook, D. F., et al. (2004). "Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids." Chemistry & Biology. Link
-
Gellman, S. H. (1998). "Foldamers: a manifesto." Accounts of Chemical Research. Link
-
Potocky, T. B., et al. (2003). "Proteolytic stability of protegrin-1 beta-peptide analogues." Journal of the American Chemical Society. Link
Sources
Safety Operating Guide
Boc-D-beta-homolysine(Cbz) proper disposal procedures
Executive Safety Summary & Risk Assessment
Boc-D-beta-homolysine(Cbz) is a doubly protected non-standard amino acid.[1][2][3] Its disposal requires a nuanced understanding of its protecting groups: Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl).[1]
While often classified as "Non-Regulated" for transport (depending on purity and local laws), it must be treated as Hazardous Chemical Waste in a laboratory setting.[1]
Critical Chemical Hazards (The "Why" Behind the Protocol)
-
Acid Sensitivity (The Pressure Hazard): The Boc group is acid-labile.[1] NEVER dispose of this solid or its high-concentration solutions into acidic waste streams (e.g., waste containing TFA or HCl).[1][3] Contact with acid triggers rapid decomposition, releasing Isobutylene gas and CO₂ . In a sealed waste drum, this causes dangerous pressure buildup and potential rupture.
-
Combustibility: As a fine organic powder, it presents a dust explosion hazard if aerosolized.
-
Ecological Toxicity: The Cbz group adds aromaticity and lipophilicity, making the compound potentially toxic to aquatic life. It is strictly prohibited from drain disposal.
Immediate Action: Spill Management
If a spill occurs during weighing or transfer, follow this self-validating cleanup loop.
Self-Validating Protocol: Solid Spill Cleanup
-
Isolate: Mark the area. Don appropriate PPE (Nitrile gloves, lab coat, safety glasses, N95 dust mask if powder is fine).[1][3]
-
Contain: Do not dry sweep (generates dust).[1] Cover the spill with a damp paper towel soaked in Ethanol or Acetone (The compound is likely insoluble in water due to hydrophobic protecting groups).[1]
-
Collect: Scoop the damp solid/towel mixture into a wide-mouth jar.
-
Verify: Use a handheld UV lamp (254 nm).[1] The Cbz group is UV-active. If the surface fluoresces or absorbs dark spots relative to the background, residue remains. Repeat cleaning until UV check is negative.
-
Dispose: Label the jar as "Solid Chemical Waste: Boc/Cbz Amino Acid" and move to the satellite accumulation area.
Waste Classification & Segregation
Proper segregation prevents cross-reactivity in the central waste stream.
| Property | Classification | Disposal Stream ID | Warning |
| Physical State | Solid Organic | Stream A (Solids) | Do not mix with oxidizers.[1][2][3] |
| Solubility | Organic Soluble | Stream B (Non-Halogenated) | If dissolved in MeOH/ACN.[1][2][3] |
| Reactivity | Acid-Labile | N/A | NO ACIDS in same container.[1][2][3] |
| RCRA Status | Unlisted* | Hazardous Waste | Treat as toxic/irritant.[2][3] |
*Note: While not explicitly P-listed or U-listed (EPA), it is a "Characteristic Waste" if mixed with flammable solvents (D001).[1][2][3]
Detailed Disposal Workflows
Scenario A: Disposal of Solid Waste (Expired/Excess)
-
Lab Protocol:
-
Transfer the solid into a compatible screw-top container (HDPE or Glass).
-
Label clearly: "Non-Halogenated Organic Solid. Contains: Boc-D-beta-homolysine(Cbz)."[1][2][3]
-
Crucial Step: Add a secondary label: "DO NOT COMPACT - Dust Hazard."[1]
-
Hand off to your institution's EHS (Environmental Health & Safety) for incineration.[1]
-
Scenario B: Disposal of Liquid Waste (HPLC/Mother Liquor)
-
Context: Reaction mixtures or HPLC effluent containing the product.
-
Lab Protocol:
-
Check pH: Ensure the solution is Neutral or Basic (pH
7).[1] -
Segregate:
-
If solvent is DCM/Chloroform
Halogenated Waste . -
If solvent is MeOH/Acetonitrile/DMF
Non-Halogenated Waste .
-
-
Stabilize: If the solution contains residual acid (e.g., from an HPLC run with 0.1% TFA), neutralize it with Sodium Bicarbonate before adding it to the main waste drum to prevent gas evolution from Boc-cleavage over time.[1]
-
Scenario C: Empty Container Management (RCRA Compliance)
-
Rule: A container is "RCRA Empty" only if less than 3% of the weight remains.
-
Protocol:
-
Triple Rinse: Rinse the bottle 3 times with a solvent capable of dissolving the residue (Acetone or Ethanol).[1] Do not use water , as the hydrophobic Cbz/Boc groups will not dissolve, leaving active residue.[3]
-
Collect Rinsate: Pour all rinsate into the "Non-Halogenated Organic Solvent" waste stream.
-
Deface: Cross out the label and mark "EMPTY."
-
Discard: Place the dry, empty bottle in the glass recycling or trash, depending on local policy.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision pathways for safe disposal, emphasizing the "Acid Trap" prevention.
Figure 1: Decision matrix for segregating Boc/Cbz-protected amino acid waste. Note the critical neutralization step for acidic solutions to prevent pressure buildup.
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011.[3] [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS).[1] 29 CFR 1910.1200. [Link][1][2][3]
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 2009. (Detailed mechanism of Boc/Cbz stability and removal). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
